TRC051384
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29/h1-9H,10-19H2,(H2,26,28,32)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTSPANZQDCPLB-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=NC(=CC=C3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=NC(=CC=C3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TRC051384: An In-Depth Technical Guide on its Mechanism of Action in Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRC051384 is a novel small molecule compound that has demonstrated significant neuroprotective properties in preclinical studies. Its primary mechanism of action revolves around the potent induction of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular stress responses. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in neurons, detailing the signaling pathways involved, presenting quantitative data from key experiments, and outlining the methodologies for cited experiments.
Core Mechanism of Action
This compound exerts its neuroprotective effects primarily through the induction of HSP70. This process is initiated by the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response.
Activation of HSF1 and Induction of HSP70
Under cellular stress conditions, such as those encountered during ischemic events or neurotrauma, HSF1 is activated. This compound acts as a potent activator of HSF1. Once activated, HSF1 translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, most notably the gene encoding HSP70. This binding event initiates the transcription and subsequent translation of HSP70, leading to a significant increase in its intracellular levels. This induction of HSP70 forms the cornerstone of the neuroprotective effects of this compound.
Neuroprotective Functions of HSP70
The elevated levels of HSP70 in neurons confer protection through several mechanisms:
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Chaperone Activity: HSP70 is a molecular chaperone that aids in the proper folding of nascent polypeptides and the refolding of misfolded or denatured proteins that can accumulate during cellular stress. This helps to maintain protein homeostasis and prevent the formation of toxic protein aggregates.
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Anti-inflammatory Activity: this compound-induced HSP70 has been shown to possess anti-inflammatory properties, which are crucial in the context of neuroinflammation that often accompanies neuronal injury.[1][2]
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Inhibition of Cell Death Pathways: A critical aspect of HSP70-mediated neuroprotection is its ability to inhibit both apoptotic and necroptotic cell death pathways.
Inhibition of Neuronal Apoptosis
Apoptosis, or programmed cell death, is a major contributor to neuronal loss in various neurological disorders. HSP70, induced by this compound, intervenes in the mitochondrial pathway of apoptosis.
HSP70 has been demonstrated to suppress the mitochondrial apoptotic pathway by downregulating the expression of pro-apoptotic proteins such as Bax, cleaved caspase-3, and cleaved caspase-9, while simultaneously upregulating the anti-apoptotic protein Bcl-2.[2] Furthermore, HSP70 can inhibit mitochondrial fission by decreasing the levels of dynamin-related protein 1 (DRP1), mitochondrial fission 1 protein (Fis1), and mitochondrial fission factor (MFF), and increasing the expression of mitochondrial fusion proteins mitofusin-1 (Mfn1), mitofusin-2 (Mfn2), and optic atrophy 1 (OPA1).[2] There is also evidence suggesting a role for Sirtuin 3 (SIRT3) in the HSP70-mediated suppression of the mitochondrial apoptotic pathway.[2]
Inhibition of Neuronal Necroptosis
Necroptosis is a form of programmed necrosis that is implicated in neuronal death following traumatic brain injury. This compound, through the induction of HSP70, has been shown to attenuate neuronal necroptosis.
The mechanism involves the inhibition of the HSP90α-RIPK3 pathway. HSP70 activation leads to a decrease in the expression of HSP90α. This, in turn, reduces the phosphorylation of Receptor-Interacting Protein Kinase 3 (RIPK3) and Mixed Lineage Kinase Domain-Like protein (MLKL), key mediators of the necroptotic cascade. The inhibition of this pathway ultimately prevents the membrane disruption and cell death characteristic of necroptosis.
Quantitative Data
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vivo Neuroprotective Effects of this compound in a Rat Model of Transient Ischemic Stroke
| Parameter | Vehicle Control | This compound Treatment | Percentage Change |
| Area of Penumbra Recruited to Infarct | - | - | 87% reduction |
| Brain Edema | - | - | 25% reduction |
| Survival Rate (Day 2) | - | - | 50% improvement |
| Survival Rate (Day 7) | - | - | 67.3% improvement |
Table 2: Effect of this compound-induced HSP70 on Apoptosis-Related Proteins in Nucleus Pulposus Cells (as a proxy for neuronal effects)
| Protein | Condition | Expression Level Change |
| Bax | Compression + this compound | Downregulated |
| Cleaved Caspase-3 | Compression + this compound | Downregulated |
| Cleaved Caspase-9 | Compression + this compound | Downregulated |
| Bcl-2 | Compression + this compound | Upregulated |
| DRP1 | Compression + this compound | Downregulated |
| Fis1 | Compression + this compound | Downregulated |
| MFF | Compression + this compound | Downregulated |
| Mfn1 | Compression + this compound | Enhanced |
| Mfn2 | Compression + this compound | Enhanced |
| OPA1 | Compression + this compound | Enhanced |
Table 3: Effect of HSP70 Modulation on Necroptosis-Related Proteins in Neurons
| Protein | Modulator | Expression/Phosphorylation Change |
| HSP90α | This compound (HSP70 activator) | Decreased |
| p-RIPK3 | This compound (HSP70 activator) | Decreased |
| p-MLKL | This compound (HSP70 activator) | Decreased |
Experimental Protocols
In Vivo Model of Transient Cerebral Ischemia
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Animal Model: Male Wistar rats.
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Ischemia Induction: Focal cerebral ischemia is induced by occluding the middle cerebral artery (MCA) using the intraluminal suture technique for 2 hours.
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Drug Administration: this compound or vehicle is administered via the intraperitoneal route every 2 hours for 48 hours, with the first dose administered at either 4 or 8 hours post-ischemia onset.
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Outcome Measures:
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Infarct and Edema Progression: Assessed up to 48 hours post-ischemic insult using magnetic resonance imaging (MRI).
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Neurological Disability and Survival: Monitored for up to 7 days post-ischemia.
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Primary Cortical Neuron Culture (Representative Protocol)
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Tissue Source: Cortices from embryonic day 18 (E18) rat or mouse fetuses.
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Dissociation: Cortical tissue is dissected and enzymatically dissociated using papain or trypsin.
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Plating: Dissociated cells are plated on poly-D-lysine or poly-L-ornithine coated culture dishes or coverslips in a neurobasal medium supplemented with B27, GlutaMAX, and antibiotics.
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Maintenance: Cultures are maintained in a humidified incubator at 37°C and 5% CO2. Half of the medium is replaced every 3-4 days.
Traumatic Neuronal Injury (TNI) and Glutamate Treatment Model (Representative Protocol)
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Cell Culture: Primary cortical neurons are cultured for 7-10 days in vitro to allow for maturation and synapse formation.
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Traumatic Injury: A sterile pipette tip is used to create a scratch wound in the confluent monolayer of neurons to mimic mechanical trauma.
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Glutamate Excitotoxicity: Immediately following the scratch injury, the culture medium is replaced with a medium containing a neurotoxic concentration of glutamate (e.g., 50-100 µM) for a defined period (e.g., 15-30 minutes).
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Treatment: After glutamate exposure, the medium is replaced with fresh culture medium containing this compound or vehicle.
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Assessment: Cell viability, apoptosis, and necroptosis are assessed at various time points post-injury using assays such as LDH release, TUNEL staining, and immunostaining for cleaved caspases and necroptosis markers.
Western Blot Analysis for HSF1 Activation (Representative Protocol)
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Cell Lysis: Neuronal cultures are treated with this compound for various time points. Cells are then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated (active) form of HSF1. A primary antibody against total HSF1 and a loading control (e.g., β-actin or GAPDH) are used for normalization.
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Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising neuroprotective agent with a well-defined mechanism of action centered on the activation of HSF1 and the subsequent induction of HSP70. By bolstering the cell's natural stress response, this compound effectively mitigates neuronal damage by maintaining protein homeostasis, reducing inflammation, and inhibiting both apoptotic and necroptotic cell death pathways. The preclinical data strongly support its potential for the treatment of acute neurological injuries such as ischemic stroke and traumatic brain injury. Further research and clinical development are warranted to translate these promising findings into therapeutic applications for patients with neurological disorders.
References
The Role of TRC051384 in the Activation of Heat Shock Factor 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRC051384 has emerged as a potent small molecule inducer of Heat Shock Protein 70 (HSP70), with significant therapeutic potential, particularly in the context of ischemic stroke.[1][2][3] The mechanism underlying this induction is the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the cellular stress response.[1][2] This technical guide provides a comprehensive overview of the role of this compound in HSF1 activation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Under normal physiological conditions, HSF1 exists as an inactive monomer in the cytoplasm, bound to a complex of chaperone proteins, including HSP90. Upon cellular stress, this complex dissociates, allowing HSF1 to trimerize, translocate to the nucleus, and bind to Heat Shock Elements (HSEs) in the promoter regions of its target genes, thereby initiating the transcription of HSPs. The activation of HSF1 is a tightly regulated process involving post-translational modifications such as phosphorylation and sumoylation.
This compound: A Potent Activator of the HSF1 Pathway
This compound, a compound belonging to the substituted 2-propen-1-one class, has been identified as a robust activator of the HSF1 pathway, leading to a significant upregulation of HSP70. This activity is not dependent on the induction of cellular stress, suggesting a direct or targeted mechanism of action on the HSF1 pathway.
Quantitative Data on this compound-Mediated HSF1 Activation and HSP70 Induction
The efficacy of this compound in activating HSF1 and inducing HSP70 has been demonstrated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line(s) | Concentration(s) | Result | Reference(s) |
| HSF1 Transcriptional Activity | HeLa | Dose-dependent | Significant increase | |
| HSP70B mRNA Induction | HeLa, Rat Primary Mixed Neurons | Dose-dependent | Several hundred-fold increase | |
| Inhibition of LPS-induced TNF-α | Differentiated THP-1 | 6.25 µM | 60% inhibition | |
| 12.5 µM | 90% inhibition |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Transient Ischemic Stroke
| Parameter | Treatment Regimen | Result | Reference(s) |
| Reduction in Penumbra Recruited to Infarct | 9 mg/kg i.p. initial dose, 4.5 mg/kg every 2h for 48h (initiated 4h post-ischemia) | 87% reduction (p < 0.05) | |
| 9 mg/kg i.p. initial dose, 4.5 mg/kg every 2h for 48h (initiated 8h post-ischemia) | 84% reduction (p < 0.001) | ||
| Reduction in Brain Edema | Initiated 4h post-ischemia | 39% reduction (p < 0.05) | |
| Initiated 8h post-ischemia | 25% reduction (p < 0.05) | ||
| Improved Survival (Day 2) | Initiated 4h post-ischemia | 50% improvement | |
| Improved Survival (Day 7) | Initiated 4h post-ischemia | 67.3% improvement |
Signaling Pathways and Experimental Workflows
The precise molecular mechanism by which this compound activates HSF1 is still under investigation. However, based on the known regulation of HSF1, several potential pathways can be hypothesized.
References
Investigating the Neuroprotective Effects of TRC051384: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRC051384 is a small molecule inducer of Heat Shock Protein 70 (HSP70), a key molecular chaperone with potent cytoprotective functions. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, with a focus on its mechanism of action, preclinical efficacy in ischemic stroke, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutics for neurodegenerative diseases and acute neurological injuries.
Introduction: The Rationale for Targeting HSP70 in Neuroprotection
Neuronal cell death is a central pathological feature of a wide range of neurological disorders, including ischemic stroke, traumatic brain injury, and chronic neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] The mechanisms driving neuronal demise are complex, involving excitotoxicity, oxidative stress, mitochondrial dysfunction, and neuroinflammation.[1] In response to cellular stress, neurons activate endogenous protective mechanisms, among which the heat shock response, primarily mediated by Heat Shock Protein 70 (HSP70), is of critical importance.[2]
HSP70 acts as a molecular chaperone, facilitating the proper folding of newly synthesized proteins, refolding of misfolded proteins, and preventing protein aggregation.[2] Beyond its chaperone function, HSP70 exhibits direct anti-apoptotic and anti-inflammatory effects, making it an attractive therapeutic target for neuroprotection.[2] Pharmacological induction of HSP70 presents a promising strategy to bolster these endogenous defense mechanisms and mitigate neuronal damage. This compound has emerged as a potent small molecule inducer of HSP70, demonstrating significant neuroprotective potential in preclinical models.
This compound: Mechanism of Action
This compound exerts its neuroprotective effects primarily through the robust induction of HSP70. This process is initiated by the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response.
HSF1 Activation and HSP70 Synthesis
Under normal physiological conditions, HSF1 is held in an inert monomeric state in the cytoplasm through its association with HSP90. Upon cellular stress or stimulation by inducers like this compound, HSF1 dissociates from HSP90, trimerizes, and translocates to the nucleus. In the nucleus, phosphorylated HSF1 binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, leading to the transcriptional activation of HSP70 and other chaperones.
The induction of HSP70 by this compound leads to enhanced chaperone capacity within the neuron, aiding in the maintenance of protein homeostasis and preventing the accumulation of toxic protein aggregates, a common hallmark of many neurodegenerative diseases.
Downstream Neuroprotective Pathways
The increased expression of HSP70 orchestrated by this compound triggers a cascade of downstream signaling events that collectively contribute to neuroprotection:
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Inhibition of Apoptosis: HSP70 can interfere with both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis. It has been shown to inhibit the release of cytochrome c from mitochondria and block the activation of caspase-3, a key executioner of apoptosis.
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Anti-inflammatory Effects: this compound treatment has been shown to result in a significant reduction of pro-inflammatory cytokines, such as TNF-α. This anti-inflammatory activity is, at least in part, mediated by HSP70's ability to suppress the activation of the NF-κB signaling pathway.
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Mitochondrial Protection and SIRT3 Upregulation: Evidence suggests a novel mechanism whereby HSP70, induced by this compound, upregulates the expression of Sirtuin 3 (SIRT3). SIRT3 is a mitochondrial deacetylase that plays a crucial role in maintaining mitochondrial health by reducing oxidative stress and inhibiting the mitochondrial fission machinery, thereby preventing mitochondrial-mediated apoptosis.
Preclinical Efficacy of this compound in Ischemic Stroke
The neuroprotective potential of this compound has been compellingly demonstrated in a rat model of transient focal cerebral ischemia.
Quantitative Data from Preclinical Stroke Model
A key study investigated the efficacy of this compound administered with a delayed treatment paradigm (4 and 8 hours post-ischemia), which is highly relevant to the clinical setting of stroke. The quantitative outcomes of this study are summarized in the table below.
| Efficacy Parameter | Treatment Group | Outcome | Reference |
| Reduction in Penumbra Recruitment to Infarct | This compound (administered 8 hours post-ischemia) | 87% reduction | |
| Reduction in Brain Edema | This compound (administered 8 hours post-ischemia) | 25% reduction | |
| Improved Survival (Day 2) | This compound (administered 4 hours post-ischemia) | 50% improvement | |
| Improved Survival (Day 7) | This compound (administered 4 hours post-ischemia) | 67.3% improvement |
In Vitro Anti-inflammatory Activity
In addition to its in vivo efficacy, this compound has demonstrated potent anti-inflammatory effects in vitro.
| Cell Line | Assay | Concentration of this compound | Outcome | Reference |
| Differentiated THP-1 cells | LPS-induced TNF-α expression | 6.25 µM | 60% inhibition | |
| Differentiated THP-1 cells | LPS-induced TNF-α expression | 12.5 µM | 90% inhibition |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Experimental Workflows
References
TRC051384: A Technical Whitepaper on its Therapeutic Potential in Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ischemic stroke remains a leading cause of mortality and long-term disability, with a critical unmet need for neuroprotective agents that can be administered in a clinically relevant timeframe. TRC051384, a novel small-molecule inducer of Heat Shock Protein 70 (HSP70), has emerged as a promising therapeutic candidate. Preclinical studies have demonstrated its significant efficacy in reducing neuronal injury and improving functional outcomes in a rat model of transient ischemic stroke, even when administered in a delayed intervention setting. This technical guide provides an in-depth overview of this compound, including its mechanism of action, a summary of key preclinical data, detailed experimental protocols, and its current development status.
Introduction: The Role of HSP70 in Ischemic Stroke
Cellular stress, such as that induced by cerebral ischemia, triggers a natural protective mechanism known as the heat shock response. A key component of this response is the upregulation of Heat Shock Proteins (HSPs), particularly the 70-kilodalton family (HSP70). HSP70 acts as a molecular chaperone, assisting in the refolding of denatured proteins, preventing protein aggregation, and targeting misfolded proteins for degradation. In the context of ischemic stroke, induction of HSP70 has been shown to be neuroprotective through several mechanisms, including the inhibition of apoptosis and the suppression of inflammatory pathways.[1][2] this compound is a potent, small-molecule inducer of HSP70, belonging to the substituted 2-propen-1-one class of compounds.[1][3]
Mechanism of Action of this compound
This compound exerts its neuroprotective effects by activating the primary transcription factor responsible for HSP70 expression, Heat Shock Factor 1 (HSF1).[1] Under normal physiological conditions, HSF1 is maintained in an inactive monomeric state. Upon cellular stress, HSF1 trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of target genes, most notably the gene encoding HSP70. The subsequent increase in intracellular HSP70 levels confers neuroprotection through two primary downstream pathways:
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Anti-Apoptotic Pathway: Elevated HSP70 levels interfere with the mitochondrial (intrinsic) apoptotic cascade. It has been shown to prevent the release of cytochrome c from the mitochondria, a critical step in the formation of the apoptosome. Furthermore, HSP70 can inhibit the translocation of Apoptosis Inducing Factor (AIF) to the nucleus and interfere with the activation of procaspase-9, thereby blocking the executioner caspase cascade that leads to cell death.
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Anti-Inflammatory Pathway: Ischemic stroke triggers a robust inflammatory response that contributes significantly to secondary brain injury. HSP70 has been demonstrated to modulate this response by interacting with key signaling molecules. It can inhibit the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), by preventing the phosphorylation of its inhibitor, IκBα. This suppression of NF-κB activation leads to a reduction in the expression of downstream inflammatory mediators.
Preclinical Efficacy Data
The primary preclinical evaluation of this compound in ischemic stroke was conducted by Mohanan et al. (2011) using a rat model of transient middle cerebral artery occlusion (MCAo). The study demonstrated the neuroprotective efficacy of this compound even with delayed administration.
Quantitative Efficacy Summary
The key quantitative findings from the study are summarized in the tables below.
Table 1: Effect of this compound on Infarct Progression and Brain Edema
| Treatment Group | Reduction in Penumbra Recruited to Infarct | Reduction in Brain Edema |
| This compound (4h post-ischemia) | 87% | 39% |
| This compound (8h post-ischemia) | 84% | 25% |
Data are presented as percentage reduction compared to vehicle control.
Table 2: Effect of this compound on Survival Rate
| Treatment Group | Survival Improvement (Day 2) | Survival Improvement (Day 7) |
| This compound (4h post-ischemia) | 50% | 67.3% |
Data are presented as percentage improvement in survival compared to vehicle control.
Detailed Experimental Protocols
The following sections detail the methodologies employed in the key preclinical study of this compound.
Animal Model: Transient Middle Cerebral Artery Occlusion (MCAo)
A focal cerebral ischemia model was induced in male Sprague-Dawley rats.
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Anesthesia: Rats were anesthetized, typically with an inhalant anesthetic like halothane.
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Surgical Procedure: A midline neck incision was made to expose the common carotid artery (CCA) and its bifurcation into the external carotid artery (ECA) and internal carotid artery (ICA).
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Occlusion: A 4-0 nylon monofilament suture with a blunted and coated tip was introduced into the ECA lumen and advanced into the ICA until it blocked the origin of the middle cerebral artery (MCA).
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Duration of Ischemia: The MCA was occluded for a period of 2 hours.
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Reperfusion: After 2 hours, the suture was withdrawn to allow for reperfusion of the ischemic territory.
Drug Administration
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Formulation: this compound was prepared for intraperitoneal (i.p.) injection.
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Dosing Regimen:
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An initial dose of 9 mg/kg (i.p.) was administered at either 4 or 8 hours post-onset of ischemia.
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A maintenance dose of 4.5 mg/kg (i.p.) was administered every 2 hours for a total of 48 hours.
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Control Group: A vehicle control group received injections following the same schedule.
Assessment of Neurological Deficits
Neurological disability was assessed daily for 7 days post-ischemia. A composite neurological scoring system was likely used, incorporating elements from established scales such as:
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Bederson Scale: Evaluates forelimb flexion, resistance to lateral push, and circling behavior.
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Garcia Scale: A more comprehensive assessment including spontaneous activity, symmetry of limb movement, forelimb outstretching, climbing, body proprioception, and response to vibrissae stimulation.
Measurement of Infarct Volume and Brain Edema
Magnetic Resonance Imaging (MRI) was used to assess the progression of the infarct and brain edema up to 48 hours post-ischemic insult.
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Imaging: T2-weighted MRI scans were acquired at specified time points.
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Infarct Volume Calculation: The hyperintense regions on T2-weighted images, indicative of ischemic lesions, were manually or semi-automatically segmented. The volume was calculated by summing the area of the lesion on each slice and multiplying by the slice thickness. Edema-corrected lesion volumes are often calculated to account for tissue swelling.
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Brain Edema Quantification: Brain edema was quantified by measuring the hemispheric volumes. The percentage of hemispheric swelling is calculated as: [(Ipsilateral Hemisphere Volume - Contralateral Hemisphere Volume) / Contralateral Hemisphere Volume] * 100.
Clinical Development Status
As of the date of this document, a thorough search of publicly available clinical trial registries has not identified any registered clinical trials for this compound. The development of this compound appears to be in the preclinical stage.
Conclusion and Future Directions
This compound has demonstrated significant neuroprotective effects in a preclinical model of ischemic stroke, with a notable advantage of being effective even when administered with a significant delay. Its mechanism of action, centered on the induction of the endogenous protective protein HSP70, offers a compelling therapeutic strategy. The robust reduction in infarct volume, attenuation of brain edema, and improved survival in animal models underscore its potential as a novel pharmacological agent for the treatment of ischemic stroke.
Future research should focus on further elucidating the downstream signaling pathways modulated by this compound-induced HSP70. Additional preclinical studies are warranted to evaluate its efficacy in models incorporating comorbidities common in stroke patients (e.g., hypertension, diabetes) and to establish a comprehensive safety and pharmacokinetic profile. Successful outcomes in these studies would provide a strong rationale for advancing this compound into clinical trials to assess its safety and efficacy in human stroke patients.
References
- 1. The 70-kDa heat shock protein (Hsp70) as a therapeutic target for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Involvement of heat shock proteins HSP70 in the mechanisms of endogenous neuroprotection: the prospect of using HSP70 modulators [frontiersin.org]
- 3. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
TRC051384: A Potent Inducer of HSP70 with Significant Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRC051384 is a novel small molecule compound that has demonstrated significant anti-inflammatory and neuroprotective effects in a variety of preclinical models. Its primary mechanism of action involves the potent induction of Heat Shock Protein 70 (HSP70) through the activation of Heat Shock Factor 1 (HSF1). This activity enhances cellular chaperone capacity and confers protection against inflammatory insults. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, including quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and a visualization of its signaling pathway and experimental workflows.
Core Mechanism of Action: HSF1-Mediated HSP70 Induction
This compound acts as a potent inducer of HSP70, a key molecular chaperone with well-established cytoprotective and anti-inflammatory functions.[1][2][3][4] The induction of HSP70 by this compound is mediated through the activation of Heat Shock Factor 1 (HSF1), a master transcriptional regulator of the heat shock response. Upon activation, HSF1 translocates to the nucleus and initiates the transcription of genes encoding HSPs, most notably HSPA1A/B, which leads to the subsequent production of HSP70. This elevated chaperone and anti-inflammatory activity is central to the therapeutic potential of this compound.
Quantitative Data on Anti-inflammatory Efficacy
The anti-inflammatory effects of this compound have been quantified in various experimental settings, demonstrating its potential to modulate key inflammatory pathways.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | Effect | Reference |
| Differentiated THP-1 | Lipopolysaccharide (LPS) | 6.25 µM | 60% inhibition of TNF-α expression | |
| Differentiated THP-1 | Lipopolysaccharide (LPS) | 12.5 µM | 90% inhibition of TNF-α expression | |
| HeLa Cells | - | 6.25 µM and 12.5 µM | Several hundred-fold induction of HSP70B mRNA | |
| Rat Primary Mixed Neurons | - | - | Dose-dependent induction of HSP70B mRNA |
Table 2: In Vivo Anti-inflammatory and Neuroprotective Efficacy of this compound
| Animal Model | Condition | This compound Dosage | Key Findings | Reference |
| Rat Model of Transient Ischemic Stroke | 2 hours of focal cerebral ischemia | Administered intraperitoneally every 2 hours for 48 hours, starting 4 or 8 hours post-ischemia | 87% reduction in the area of penumbra recruited to infarct25% reduction in brain edemaSignificant improvement in neurological deficit and survival (50% by day 2, 67.3% by day 7) | |
| Mouse Model of Sepsis-Induced Lung Injury | Sepsis | 20 mg/kg | Induced HSP70 protein expressionSuppressed NLRP3 and Caspase-1 protein expressionReduced total cells, eosinophils, neutrophils, and lymphocytes in bronchoalveolar lavage fluid (BALF) | |
| Wild-Type Mice | - | - | Delayed thrombus formation without altering tail bleeding time |
Experimental Protocols
This section details the methodologies employed in key studies to evaluate the anti-inflammatory properties of this compound.
In Vitro Inhibition of TNF-α Expression in THP-1 Cells
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Cell Line: Human monocytic cell line (THP-1), differentiated into macrophage-like cells.
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Inflammatory Stimulus: Lipopolysaccharide (LPS).
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Treatment: Differentiated THP-1 cells were treated with this compound at concentrations of 6.25 µM and 12.5 µM.
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Analysis: The expression of Tumor Necrosis Factor-alpha (TNF-α) was measured to assess the anti-inflammatory effect of the compound.
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Reference:
Induction of HSP70B mRNA in HeLa and Primary Neuronal Cells
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Cell Lines: HeLa cell line and primary mixed neuronal cells.
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Treatment: Cells were treated with this compound (6.25 µM and 12.5 µM for HeLa cells) for 4 hours.
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Analysis: Total RNA was isolated from the cells, and cDNA was synthesized. The expression of HSP70B mRNA was monitored by real-time PCR.
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Reference:
In Vivo Efficacy in a Rat Model of Transient Ischemic Stroke
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Animal Model: Male Sprague-Dawley rats.
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Ischemia Induction: Focal cerebral ischemia was induced by occluding the middle cerebral artery (MCA) for 2 hours using an intraluminal suture technique.
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Treatment: this compound or vehicle was administered via intraperitoneal injection every 2 hours for 48 hours, with treatment initiated either 4 or 8 hours after the onset of ischemia.
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Analysis: The progression of infarct and edema was assessed up to 48 hours post-ischemic insult using magnetic resonance imaging (MRI). Neurological disability and survival were monitored for up to 7 days.
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Reference:
In Vivo Efficacy in a Mouse Model of Sepsis-Induced Lung Injury
-
Animal Model: Mice with sepsis-induced acute lung injury (ALI).
-
Treatment: A single dose of this compound (20 mg/kg) was administered.
-
Analysis: The expression of HSP70, NLRP3, and Caspase-1 proteins in lung tissue was evaluated. The cellular composition of the bronchoalveolar lavage fluid (BALF) was analyzed to assess inflammation.
-
Reference:
Visualizing the Molecular Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Conclusion
This compound is a promising therapeutic candidate with a well-defined mechanism of action centered on the induction of HSP70. The presented data from both in vitro and in vivo studies provide strong evidence for its potent anti-inflammatory and cytoprotective effects. The detailed experimental protocols offer a foundation for further research and development of this compound for inflammatory and ischemic conditions. The visualized signaling pathway and experimental workflows provide a clear conceptual framework for understanding and investigating the properties of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRC 051384 | CAS:867164-40-7 | HSP70 inducer | High Purity | Manufacturer BioCrick [biocrick.com]
TRC051384: A Potent Inducer of Chaperone Protein Activity for Neuroprotection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
TRC051384 is a small molecule belonging to the substituted 2-propen-1-one class that has emerged as a potent inducer of Heat Shock Protein 70 (HSP70).[1] This induction is mediated through the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor for HSPs. The subsequent increase in HSP70 levels enhances the cell's chaperone capacity, providing significant protective effects against cellular stress, particularly in the context of neuronal injury and ischemic stroke. This technical guide provides a comprehensive overview of the effects of this compound on chaperone protein activity, including quantitative data, detailed experimental protocols, and a depiction of the underlying signaling pathway.
Mechanism of Action: HSF1-Mediated HSP70 Induction
This compound exerts its effects by activating the heat shock response, a fundamental cellular defense mechanism. The core of this response is the activation of HSF1. Under normal physiological conditions, HSF1 is maintained in an inactive monomeric state in the cytoplasm, bound to chaperone proteins like HSP90. Upon cellular stress, or through the action of small molecules like this compound, HSF1 is released, trimerizes, and translocates to the nucleus. In the nucleus, the activated HSF1 trimer binds to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, most notably HSPA1A and HSPA1B, which code for HSP70. This binding initiates the transcription of these genes, leading to a significant increase in the intracellular concentration of HSP70. The elevated levels of HSP70 then enhance the cell's ability to refold misfolded proteins, prevent protein aggregation, and assist in the degradation of damaged proteins, thereby promoting cell survival.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies on this compound, demonstrating its efficacy in inducing HSP70 and providing neuroprotection.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Concentration | Result | Reference |
| HSP70B mRNA Induction | HeLa | Dose-dependent | Several hundred-fold increase | [2] |
| HSP70B mRNA Induction | Rat Primary Mixed Neurons | Dose-dependent | Several hundred-fold increase | [2] |
| HSF1 Transcriptional Activity | - | Dose-dependent | Significant increase | [2] |
| Inhibition of LPS-induced TNF-α | Differentiated THP-1 | 6.25 µM | 60% inhibition | [2] |
| Inhibition of LPS-induced TNF-α | Differentiated THP-1 | 12.5 µM | 90% inhibition |
Table 2: In Vivo Neuroprotective Effects of this compound in a Rat Model of Transient Ischemic Stroke
| Parameter | Treatment Onset Post-Ischemia | Dosage | Result | Reference |
| Reduction in Penumbra Recruited to Infarct | 8 hours | - | 87% reduction | |
| Reduction in Brain Edema | - | - | 25% reduction | |
| Improved Survival (Day 2) | 4 hours | - | 50% improvement | |
| Improved Survival (Day 7) | 4 hours | - | 67.3% improvement |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-mediated HSP70 induction and a typical experimental workflow for assessing its effect on chaperone activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
In Vitro HSP70 Induction and Western Blot Analysis
This protocol describes how to assess the induction of HSP70 protein in a cellular model following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed HeLa cells or primary neurons in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for different time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO) for each time point.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HSP70 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, probe the same membrane for a housekeeping protein such as β-actin or GAPDH.
-
Luciferase Refolding Assay
This assay is used to functionally assess the chaperone activity in cell lysates after treatment with this compound.
-
Cell Treatment and Lysate Preparation:
-
Treat cells with this compound as described in the Western blot protocol.
-
Prepare a non-denaturing cell lysate.
-
-
Luciferase Denaturation:
-
Thermally denature purified firefly luciferase by incubating it at a high temperature (e.g., 42°C) for a specific duration (e.g., 10-15 minutes).
-
-
Refolding Reaction:
-
Initiate the refolding reaction by adding the heat-denatured luciferase to the cell lysates prepared from this compound-treated and control cells. The reaction mixture should contain an ATP-regenerating system (e.g., creatine kinase and phosphocreatine).
-
Incubate the reaction at a permissive temperature (e.g., 30°C).
-
-
Measurement of Luciferase Activity:
-
At various time points during the incubation, take aliquots of the refolding reaction.
-
Measure the luciferase activity by adding a luciferase assay substrate and quantifying the luminescence using a luminometer.
-
The recovery of luciferase activity over time is indicative of the chaperone-mediated refolding capacity of the cell lysate.
-
Conclusion
This compound is a promising small molecule that effectively upregulates the key chaperone protein HSP70 through the activation of HSF1. Preclinical data strongly support its potential as a neuroprotective agent, particularly in the context of ischemic stroke. The methodologies outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and to explore its effects on chaperone protein activity in various disease models. Further research is warranted to fully elucidate the upstream molecular targets of this compound and to translate these promising preclinical findings into clinical applications.
References
The Dawn of a Neuroprotectant: Early Discovery and Synthesis of TRC051384
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TRC051384 has emerged as a promising small molecule neuroprotective agent, demonstrating significant therapeutic potential in preclinical models of ischemic stroke.[1] Its mechanism of action lies in the potent induction of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular stress responses.[1][2] This technical guide provides a comprehensive overview of the early discovery and synthetic pathways of this compound, intended to serve as a resource for researchers in neuropharmacology and medicinal chemistry. The document details the scientific rationale, screening methodologies, and the chemical synthesis of this novel compound, alongside its primary biological effects.
Introduction: The Therapeutic Promise of HSP70 Induction
Cellular stress, a hallmark of numerous pathological conditions including cerebral ischemia, triggers a cascade of events that can lead to irreversible neuronal damage.[3] The Heat Shock Response (HSR) is a highly conserved cellular defense mechanism, central to which is the upregulation of Heat Shock Proteins (HSPs).[4] Among these, HSP70 plays a critical role in maintaining protein homeostasis by refolding denatured proteins, preventing protein aggregation, and inhibiting apoptotic pathways.
The therapeutic potential of exogenously inducing HSP70 has been a compelling area of research. Pharmacological induction of HSP70 offers a promising strategy to bolster the cell's natural defenses against ischemic insults. It is within this context that this compound, a novel compound from the substituted 2-propen-1-one class, was developed.
Early Discovery of this compound
The discovery of this compound by Torrent Pharmaceuticals was the culmination of a targeted research program aimed at identifying potent small-molecule inducers of HSP70. The general class of 2-propen-1-ones was identified as a promising scaffold for HSP70 induction.
High-Throughput Screening (HTS)
The initial phase of discovery likely involved a high-throughput screening campaign to identify compounds that could upregulate HSP70 expression. A cellular-based assay, possibly using a reporter gene system linked to the HSP70 promoter, would have been employed to screen a diverse chemical library.
The workflow for such a screening process is outlined below:
Lead Optimization and Structure-Activity Relationship (SAR)
Following the identification of initial hits from the 2-propen-1-one class, a lead optimization program would have been initiated. This phase would involve the systematic chemical modification of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this process to understand how different chemical moieties contribute to the biological activity. While specific SAR data for this compound is not publicly available, the general structure suggests key areas of chemical modification.
Chemical Synthesis of this compound
This compound, with the chemical name N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea, is a complex molecule requiring a multi-step synthesis. The likely synthetic route, based on the structure and common organic chemistry reactions, is a convergent synthesis involving the preparation of two key intermediates followed by their coupling.
Proposed Synthetic Pathway
The synthesis can be conceptually divided into the formation of a pyridinyl-propenone intermediate and a phenylurea intermediate, followed by their condensation.
Experimental Protocols (Hypothetical)
The following are hypothetical, generalized procedures for the key steps in the synthesis of this compound, based on standard organic synthesis methodologies.
Step 1: Synthesis of 3-(6-(morpholin-4-yl)pyridin-2-yl)-1-(4-aminophenyl)prop-2-en-1-one (Intermediate C)
-
Preparation of 6-(morpholin-4-yl)pyridine-2-carbaldehyde (Intermediate A): To a solution of 6-chloropyridine-2-carbaldehyde in a suitable solvent such as dimethylformamide (DMF), an excess of morpholine is added. The reaction mixture is heated to promote the nucleophilic aromatic substitution. After completion, the product is isolated by extraction and purified by column chromatography.
-
Claisen-Schmidt Condensation: Intermediate A is reacted with 1-(4-aminophenyl)ethanone (Intermediate B) in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent (e.g., ethanol). The reaction is stirred at room temperature until completion. The resulting chalcone, Intermediate C, precipitates and is collected by filtration, washed, and dried.
Step 2: Synthesis of 4-(2-isocyanatoethyl)morpholine (Intermediate D)
-
A solution of 2-morpholinoethan-1-amine in an inert solvent (e.g., dichloromethane) is cooled in an ice bath.
-
A solution of triphosgene in the same solvent is added dropwise, maintaining the low temperature.
-
A non-nucleophilic base, such as triethylamine, is added to neutralize the generated HCl.
-
The reaction is allowed to warm to room temperature and stirred until the formation of the isocyanate is complete. The product is typically used in the next step without further purification.
Step 3: Synthesis of this compound
-
Intermediate C is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF).
-
The freshly prepared solution of Intermediate D is added to the solution of Intermediate C.
-
The reaction mixture is stirred at room temperature until the urea formation is complete, as monitored by thin-layer chromatography (TLC).
-
The product, this compound, is isolated by precipitation or by removal of the solvent followed by purification, typically through recrystallization or column chromatography.
Mechanism of Action and In Vitro Efficacy
This compound exerts its biological effects by inducing the expression of HSP70. This induction is mediated through the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor for HSPs.
In Vitro Data
In vitro studies have demonstrated the potent activity of this compound in inducing HSP70 and its downstream anti-inflammatory effects.
| Cell Line | Treatment | Endpoint | Result |
| HeLa | This compound (6.25 µM and 12.5 µM) for 4 hours | HSP70B mRNA expression | Several hundred-fold increase |
| Primary mixed neuronal cells | This compound | HSP70B mRNA expression | Several hundred-fold increase |
| Differentiated THP-1 cells | This compound (6.25 µM) | LPS-induced TNF-α expression | 60% inhibition |
| Differentiated THP-1 cells | This compound (12.5 µM) | LPS-induced TNF-α expression | 90% inhibition |
Preclinical In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in a rat model of transient ischemic stroke. The compound demonstrated significant neuroprotective effects even when administered with a delay after the ischemic event.
| Animal Model | Ischemia Model | Treatment Protocol | Key Findings |
| Rat | Transient focal cerebral ischemia (MCA occlusion) | Intraperitoneal administration at 4 or 8 hours post-ischemia | 87% reduction in penumbra recruited to infarct |
| 25% reduction in brain edema | |||
| Significant improvement in neurological deficit | |||
| 67.3% survival at day 7 (treatment initiated at 4 hours) |
Conclusion
The early discovery and development of this compound represent a successful application of a targeted drug discovery approach. By focusing on the induction of the endogenous protective protein HSP70, a novel neuroprotective agent has been identified with significant potential for the treatment of ischemic stroke. The synthetic route, while complex, is achievable through established organic chemistry principles. Further research and clinical development will be crucial to fully elucidate the therapeutic utility of this compound in human diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2005097746A2 - 2-propene-1-ones as hsp 70 inducers - Google Patents [patents.google.com]
- 3. US20220348563A1 - Kdm inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. Function, Therapeutic Potential, and Inhibition of Hsp70 Chaperones. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
The Neuroprotective Efficacy of TRC051384: A Technical Overview of its Impact on Neuronal Cell Survival
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of TRC051384, a potent small molecule inducer of Heat Shock Protein 70 (HSP70), and its significant impact on neuronal cell survival. Emerging evidence highlights the therapeutic potential of this compound in mitigating neuronal damage, particularly in the context of ischemic insults. This document consolidates key quantitative data, details established experimental protocols, and elucidates the core signaling pathways through which this compound exerts its neuroprotective effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
Neuronal cell death is a central pathological feature of a wide range of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. The development of therapeutic agents that can enhance neuronal survival in the face of cellular stress and injury is a critical goal in modern medicine. This compound has been identified as a promising neuroprotective agent due to its ability to robustly induce the expression of HSP70, a key molecular chaperone with well-documented anti-apoptotic and pro-survival functions.[1][2] This document explores the preclinical evidence supporting the neuroprotective role of this compound and provides a detailed examination of its mechanism of action.
Quantitative Data on the Neuroprotective Effects of this compound
The neuroprotective efficacy of this compound has been demonstrated in in vivo models of cerebral ischemia. The following tables summarize the key quantitative findings from a study utilizing a rat model of transient middle cerebral artery occlusion (MCAO).
Table 1: Effect of this compound on Infarct Size and Brain Edema in a Rat Model of Transient Cerebral Ischemia [3][4]
| Treatment Group | Time of Initiation (post-ischemia) | Reduction in Penumbra Recruited to Infarct (%) | Reduction in Brain Edema (%) |
| This compound | 4 hours | 87 | 39 |
| This compound | 8 hours | 84 | 25 |
Table 2: Effect of this compound on Survival Rate in a Rat Model of Transient Cerebral Ischemia [3]
| Treatment Group | Time of Initiation (post-ischemia) | Survival Rate at Day 2 (%) | Survival Rate at Day 7 (%) |
| This compound | 4 hours | 50 | 67.3 |
Core Signaling Pathway of this compound-Mediated Neuroprotection
This compound exerts its neuroprotective effects primarily through the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response. This activation leads to the subsequent induction of HSP70, which in turn interferes with multiple apoptotic pathways to promote cell survival.
HSF1 Activation and HSP70 Induction
Under cellular stress, this compound facilitates the activation of HSF1. Activated HSF1 translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, leading to a significant upregulation of HSP70 expression.
HSP70-Mediated Inhibition of Apoptosis
HSP70 is a multifaceted anti-apoptotic protein that can interfere with both the intrinsic and extrinsic apoptosis pathways. Its protective mechanisms in neurons include:
-
Inhibition of the Caspase-Dependent Pathway: HSP70 can bind to Apoptotic protease-activating factor 1 (Apaf-1), preventing the formation of the apoptosome and subsequent activation of caspase-9 and caspase-3.
-
Inhibition of the Caspase-Independent Pathway: HSP70 can interact with Apoptosis-Inducing Factor (AIF), preventing its translocation to the nucleus where it would otherwise induce chromatin condensation and DNA fragmentation.
Potential Role of SIRT3 in HSP70-Mediated Neuroprotection
Recent studies in other cell types suggest a potential link between HSP70 and Sirtuin 3 (SIRT3), a mitochondrial deacetylase with known roles in cellular stress resistance and metabolism. It is hypothesized that HSP70 may upregulate SIRT3, which in turn suppresses mitochondrial fission, a key event in the intrinsic apoptotic pathway. Given that SIRT3 is a known pro-survival factor in neurons, this represents a plausible downstream mechanism for this compound's neuroprotective effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
TRC051384: Application Notes and Protocols for In Vitro Dosing in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRC051384 is a small molecule inducer of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular proteostasis and stress response. It exerts its effects through the activation of Heat Shock Factor 1 (HSF1), a primary transcription factor for HSP genes.[1][2] The induction of HSP70 by this compound has demonstrated significant neuroprotective potential, particularly in models of ischemic stroke, by reducing neuronal injury and improving survival.[1] These application notes provide detailed protocols for the in vitro use of this compound in neuronal cultures to investigate its neuroprotective effects and mechanism of action.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound observed in various in vitro studies. This data can serve as a starting point for designing dose-response experiments in neuronal cultures.
| Cell Type | Application | Effective Concentration | Observed Effect |
| Rat Primary Mixed Neurons | HSP70 Induction | Dose-dependent | Several hundred-fold increase in HSP70B mRNA |
| HeLa Cells | HSP70 Induction | Dose-dependent | Several hundred-fold increase in HSP70B mRNA |
| Differentiated THP-1 Cells | Anti-inflammatory Activity | 6.25 µM | 60% inhibition of LPS-induced TNF-α expression |
| Differentiated THP-1 Cells | Anti-inflammatory Activity | 12.5 µM | 90% inhibition of LPS-induced TNF-α expression |
Signaling Pathway
This compound activates a well-defined signaling cascade that leads to the increased expression of HSP70. Under normal physiological conditions, HSF1 is held in an inactive, monomeric state in the cytoplasm through its association with HSPs, including HSP70 and HSP90. Cellular stress, or the introduction of an inducer like this compound, disrupts this complex. This allows HSF1 to trimerize and translocate to the nucleus. In the nucleus, the activated HSF1 trimer binds to specific DNA sequences known as heat shock elements (HSEs) located in the promoter regions of heat shock genes, most notably HSPA1A (encoding HSP70). This binding event initiates the transcription of the HSP70 gene, leading to the accumulation of HSP70 protein. The newly synthesized HSP70 can then exert its cytoprotective effects by assisting in protein folding, preventing protein aggregation, and inhibiting apoptotic pathways.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Based on the manufacturer's information, this compound is soluble in DMSO up to 100 mM. To prepare a 10 mM stock solution, weigh the appropriate amount of this compound powder and dissolve it in the corresponding volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 465.54 g/mol , dissolve 4.6554 mg of the compound in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the stock solution at -20°C or -80°C for long-term storage.
In Vitro Neuroprotection Assay using Glutamate-Induced Excitotoxicity Model
This protocol describes a method to assess the neuroprotective effects of this compound against glutamate-induced cell death in a neuronal cell line, such as HT22 mouse hippocampal cells.
Materials:
-
HT22 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
L-glutamic acid solution (e.g., 100 mM in sterile water)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Culture HT22 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
On the following day, prepare serial dilutions of this compound in culture medium from the 10 mM stock solution. A suggested concentration range for initial testing is 0.1 µM to 25 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with this compound for 1 to 24 hours. A 1-hour pre-treatment is a common starting point.
-
After the pre-incubation period, add glutamate to the wells to induce excitotoxicity. The final concentration of glutamate will need to be optimized for your specific cell line and conditions, but a common starting range for HT22 cells is 2-5 mM. Include a control group of cells that are not treated with glutamate.
-
The final experimental groups should include:
-
Untreated control
-
Vehicle control + Glutamate
-
This compound (various concentrations) + Glutamate
-
This compound (highest concentration) alone (to test for cytotoxicity of the compound)
-
-
-
Incubation:
-
Incubate the plates for an additional 12-24 hours at 37°C.
-
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, remove the medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability can be expressed as a percentage of the untreated control.
-
Western Blot Analysis for HSP70 Induction
This protocol is to confirm that this compound induces the expression of HSP70 in neuronal cells.
Materials:
-
Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y)
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HSP70
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate neuronal cells in 6-well plates and allow them to adhere and differentiate as required.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HSP70 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against the loading control to ensure equal protein loading.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HSP70 band intensity to the loading control band intensity to determine the fold-change in HSP70 expression upon treatment with this compound.
-
References
Application Note: TRC051384 In Vivo Administration Protocol for Neuroprotection Studies in a Rat Model of Ischemic Stroke
Audience: Researchers, scientists, and drug development professionals.
Introduction
TRC051384 is a novel small molecule compound belonging to the substituted 2-propen-1-one class, identified as a potent inducer of Heat Shock Protein 70 (HSP70).[1][2][3] HSP70 is a molecular chaperone that plays a critical role in cellular protection against a variety of stressors, including acute ischemia.[1] By inducing HSP70, this compound leverages the cell's natural defense mechanisms to mitigate neuronal injury.[1] Studies have demonstrated its significant neuroprotective effects in a rat model of transient cerebral ischemia, highlighting its potential as a therapeutic agent for ischemic stroke, even when administration is delayed.
Mechanism of Action
This compound exerts its protective effects primarily through the induction of HSP70. This process is initiated by the activation of Heat Shock Factor 1 (HSF1), a key transcription factor. Upon activation, HSF1 translocates to the nucleus and promotes the transcription of HSP70 genes. The resulting elevation in HSP70 levels provides neuroprotection through several downstream effects, including enhanced protein chaperoning, anti-inflammatory activity, and inhibition of apoptotic pathways.
Quantitative Data Summary
The efficacy of this compound has been quantified in a rat model of transient focal cerebral ischemia. The data below summarizes the key findings from this model.
| Parameter | Treatment Initiation (Post-Ischemia) | Result (vs. Vehicle Control) | Reference |
| Reduction in Penumbra Recruited to Infarct | 4 Hours | 87% reduction (P < 0.05) | |
| 8 Hours | 84% reduction (P < 0.001) | ||
| Reduction in Brain Edema | 4 Hours | 39% reduction (P < 0.05) | |
| 8 Hours | 25% reduction (P < 0.05) | ||
| Improvement in Survival (Treatment at 4h) | Day 2 | 50% improvement | |
| Day 7 | 67.3% improvement |
Experimental Protocol: In Vivo Administration in a Rat Stroke Model
This protocol details the methodology for administering this compound to evaluate its neuroprotective effects in a rat model of transient middle cerebral artery occlusion (MCAo).
Objective
To assess the efficacy of delayed this compound administration in reducing neuronal injury, brain edema, and mortality following transient focal cerebral ischemia in rats.
Materials
-
Compound: this compound
-
Animals: Male Sprague-Dawley rats (250-320 g).
-
Vehicle: An appropriate vehicle for intraperitoneal injection. Note: The specific vehicle used was not detailed in the primary study; researchers should select a standard, non-toxic vehicle such as sterile saline or PBS, potentially with a solubilizing agent like DMSO if required. A study using this compound in mice utilized dimethyl sulfoxide (DMSO) as the vehicle.
-
Surgical Equipment: Anesthesia machine (e.g., for isoflurane), surgical microscope, sterile surgical instruments, silicon rubber-coated filament for MCAo.
-
Administration Supplies: Sterile syringes (1 mL or 3 mL), needles (23-25 gauge for rats).
Animal Model: Transient Middle Cerebral Artery Occlusion (MCAo)
Focal cerebral ischemia is induced using the intraluminal suture technique.
-
Anesthetize the rat (e.g., with isoflurane).
-
Expose the common carotid artery (CCA) and its bifurcation through a midline neck incision.
-
Introduce a silicon rubber-coated filament into the internal carotid artery via the external carotid artery stump to occlude the origin of the middle cerebral artery (MCA).
-
Maintain the occlusion for a period of 2 hours to induce transient ischemia.
-
After 2 hours, withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
Drug Preparation
-
Accurately weigh this compound powder.
-
Dissolve in the chosen vehicle to achieve the desired final concentration for injection. Ensure the solution is sterile.
-
Prepare fresh solutions for each experiment to ensure stability and potency.
Administration Protocol
This compound is administered via intraperitoneal (IP) injection.
-
Securely restrain the rat in a supine position with the head tilted slightly downward.
-
Identify the injection site in the lower right abdominal quadrant to avoid injury to the cecum and urinary bladder.
-
Insert a sterile 23-25 gauge needle at a 30-40° angle.
-
Administer the compound according to the following dosing schedule, beginning either 4 or 8 hours after the onset of ischemia.
-
Initial Dose: 9 mg/kg, IP.
-
Maintenance Dose: 4.5 mg/kg, IP, administered every 2 hours for a total duration of 48 hours.
-
Experimental Workflow
The following diagram outlines the timeline for the experimental procedure.
References
How to dissolve TRC051384 for experimental use
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRC051384 is a small molecule inducer of Heat Shock Protein 70 (HSP70).[1][2][3][4][5] As a potent activator of Heat Shock Factor 1 (HSF1), the primary transcription factor for HSP70, this compound leads to elevated chaperone and anti-inflammatory activity. This compound has demonstrated significant neuroprotective effects, reducing neuronal injury and increasing survival in preclinical models of ischemic stroke. Its mechanism of action also involves the inhibition of necroptosis, a form of programmed cell death. These properties make this compound a valuable tool for research in neuroprotection, ischemia, and cellular stress responses.
These application notes provide detailed protocols for the dissolution and experimental use of this compound.
Data Presentation
Table 1: Properties and Solubility of this compound
| Property | Value | Source |
| CAS Number | 867164-40-7 | |
| Molecular Formula | C₂₅H₃₁N₅O₄ | |
| Molecular Weight | 465.54 g/mol | |
| Purity | ≥98% | |
| Appearance | Solid | |
| Solubility in DMSO | Soluble to 100 mM, 93 mg/mL (199.76 mM), 50 mg/mL | |
| Solubility in Ethanol | 5 mg/mL | |
| Solubility in Water | Insoluble | |
| Storage of Solid | Store at -20°C | |
| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year. |
Signaling Pathway of this compound
Figure 1. Signaling pathway of this compound.
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for long-term use and diluted for various experiments.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound in a well-ventilated area or a chemical fume hood.
-
Weighing the Compound: Accurately weigh a desired amount of this compound solid using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.655 mg of this compound (Molecular Weight = 465.54 g/mol ).
-
Dissolution:
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For 4.655 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation occurs.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
-
2. Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing the Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To ensure accurate final concentrations, it is often beneficial to perform an intermediate dilution. For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in sterile cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
Final Dilution:
-
Determine the final desired concentration of this compound for your experiment. Effective concentrations for inducing HSP70 in vitro have been reported in the range of 6.25 µM to 12.5 µM.
-
Calculate the volume of the stock or intermediate solution needed to achieve the final concentration in your cell culture volume. For example, to prepare 1 mL of cell culture medium with a final concentration of 10 µM this compound from a 10 mM stock, you would add 1 µL of the stock solution (a 1:1000 dilution).
-
Important: Always add the this compound solution to the cell culture medium and mix well before adding it to the cells.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is crucial to distinguish the effects of this compound from any effects of the solvent.
-
Cell Treatment: Replace the existing medium in your cell culture plates with the medium containing the desired final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration. For HSP70 mRNA induction, a 4-hour treatment has been shown to be effective in HeLa cells.
Experimental Workflow
Figure 2. General experimental workflow for using this compound.
References
Optimal Concentration of TRC051384 for Neuroprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRC051384 is a potent small molecule inducer of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular stress responses. Emerging evidence highlights the neuroprotective potential of this compound, primarily through the upregulation of HSP70 and subsequent inhibition of inflammatory and cell death pathways. These application notes provide a comprehensive overview of the effective concentrations of this compound for achieving neuroprotection in both in vitro and in vivo models of neurological damage, with a focus on ischemic stroke. Detailed protocols for key experiments are provided to guide researchers in utilizing this compound for neuroprotective studies.
Data Presentation
The following tables summarize the quantitative data on the effective concentrations and neuroprotective outcomes of this compound treatment in various experimental models.
Table 1: In Vitro Efficacy of this compound
| Cell Line/Primary Cells | Assay | Concentration(s) | Key Findings | Reference |
| Differentiated THP-1 cells | LPS-induced TNF-α expression | 6.25 µM | 60% inhibition of TNF-α expression | [1] |
| 12.5 µM | 90% inhibition of TNF-α expression | [1] | ||
| HeLa cells | HSP70B mRNA induction | Dose-dependent | Several hundred-fold increase in HSP70B mRNA | [1] |
| Rat Primary Mixed Neurons | HSP70B mRNA induction | Dose-dependent | Several hundred-fold increase in HSP70B mRNA | [1] |
| Primary Cortical Neurons | Neuronal Trauma (TNI and glutamate) | Not specified | Inhibition of necroptosis |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Transient Ischemic Stroke
| Parameter | Treatment Protocol | Outcome | Reference |
| Neuronal Injury | Initial dose: 9 mg/kg i.p. 8 hours post-ischemia; Maintenance: 4.5 mg/kg i.p. every 2 hours for 48 hours | 87% reduction in the area of penumbra recruited to infarct | [2] |
| Brain Edema | Initial dose: 9 mg/kg i.p. 8 hours post-ischemia; Maintenance: 4.5 mg/kg i.p. every 2 hours for 48 hours | 25% reduction in brain edema | |
| Survival (Day 2) | Treatment initiated 4 hours post-ischemia | 50% improvement in survival | |
| Survival (Day 7) | Treatment initiated 4 hours post-ischemia | 67.3% improvement in survival |
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound are primarily mediated through the induction of HSP70, which in turn modulates downstream signaling pathways involved in inflammation and programmed cell death, including apoptosis and necroptosis.
Caption: Mechanism of this compound-mediated neuroprotection.
Caption: General experimental workflows for evaluating this compound.
Experimental Protocols
In Vitro Neuroprotection Assay in Primary Neurons
This protocol describes a general method for assessing the neuroprotective effects of this compound against oxygen-glucose deprivation (OGD), a common in vitro model of ischemic injury.
Materials:
-
Primary cortical neurons (rat or mouse)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated cell culture plates
-
This compound (stock solution in DMSO)
-
Deoxygenated glucose-free balanced salt solution (BSS)
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
-
Plate reader
Protocol:
-
Primary Neuron Culture:
-
Plate primary cortical neurons on poly-D-lysine coated plates at a suitable density.
-
Culture neurons in supplemented Neurobasal medium for 7-10 days to allow for maturation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Suggested starting concentrations range from 1 µM to 25 µM.
-
Replace the culture medium with the this compound-containing medium and incubate for a predetermined time (e.g., 1, 6, or 24 hours) prior to the insult. Include a vehicle control (DMSO).
-
-
Oxygen-Glucose Deprivation (OGD):
-
Remove the culture medium and wash the neurons twice with deoxygenated glucose-free BSS.
-
Add fresh deoxygenated glucose-free BSS to each well.
-
Place the culture plates in a hypoxic chamber at 37°C for a duration sufficient to induce neuronal death (e.g., 60-90 minutes).
-
Terminate OGD by replacing the BSS with pre-warmed, supplemented Neurobasal medium containing the respective concentrations of this compound or vehicle.
-
-
Assessment of Neuronal Viability:
-
Incubate the neurons for 24 hours post-OGD.
-
Measure neuronal viability using a standard MTT or LDH assay according to the manufacturer's instructions.
-
Calculate the percentage of neuroprotection relative to the vehicle-treated OGD group.
-
Inhibition of TNF-α Release in Differentiated THP-1 Cells
This protocol details the methodology to assess the anti-inflammatory properties of this compound.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound (stock solution in DMSO)
-
Human TNF-α ELISA kit
Protocol:
-
Differentiation of THP-1 Cells:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Induce differentiation into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48-72 hours.
-
After differentiation, wash the cells with fresh medium to remove PMA.
-
-
This compound Treatment and LPS Stimulation:
-
Pre-treat the differentiated THP-1 cells with various concentrations of this compound (e.g., 1 µM to 20 µM) for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production and incubate for 4-6 hours.
-
-
Quantification of TNF-α:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit following the manufacturer's protocol.
-
Determine the IC₅₀ value for this compound's inhibition of TNF-α release.
-
In Vivo Neuroprotection in a Rat Model of Ischemic Stroke
This protocol is based on the published study by Mohanan et al. (2011) and outlines the procedure for evaluating the neuroprotective efficacy of this compound in a transient middle cerebral artery occlusion (MCAO) model in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
This compound
-
Vehicle solution
-
MRI for infarct volume assessment
-
Behavioral testing apparatus for neurological deficit scoring
Protocol:
-
Induction of Focal Cerebral Ischemia:
-
Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal suture technique for a defined period (e.g., 2 hours).
-
-
This compound Administration:
-
Prepare a solution of this compound for intraperitoneal (i.p.) injection.
-
At a predetermined time after the onset of ischemia (e.g., 4 or 8 hours), administer an initial dose of this compound (9 mg/kg, i.p.).
-
Follow with a maintenance dose of 4.5 mg/kg, i.p., every 2 hours for a total of 48 hours.
-
A control group should receive the vehicle solution following the same injection schedule.
-
-
Evaluation of Neuroprotection:
-
Infarct Volume: At 48 hours post-ischemia, assess the infarct volume and brain edema using magnetic resonance imaging (MRI).
-
Neurological Deficit: Evaluate neurological deficits at various time points (e.g., daily for 7 days) using a standardized scoring system.
-
Survival: Monitor and record the survival rate of the animals over a 7-day period.
-
Conclusion
This compound demonstrates significant neuroprotective effects in both cellular and animal models of neurological damage. The optimal concentration for in vitro studies appears to be in the low micromolar range (approximately 6-12 µM), effectively inhibiting inflammatory responses. In vivo, a specific dosing regimen has proven effective in a rat model of ischemic stroke, leading to reduced neuronal injury and improved survival. The primary mechanism of action involves the induction of HSP70, which subsequently inhibits necroptosis and inflammation. The provided protocols offer a framework for further investigation into the therapeutic potential of this compound for various neurodegenerative conditions.
References
Application Notes for TRC051384: A Potent Inducer of Hsp70 for Cell Viability Studies
References
- 1. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]
- 3. HSP70 attenuates neuronal necroptosis through the HSP90α-RIPK3 pathway following neuronal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSP70 Induction by TRC051384 and Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Protein 70 (HSP70) is a crucial molecular chaperone involved in maintaining protein homeostasis. Its induction is a key component of the cellular stress response, protecting cells from damage induced by various stressors, including heat, oxidative stress, and exposure to toxins. TRC051384 is a potent, small-molecule inducer of HSP70.[1][2][3] This document provides a detailed protocol for the induction of HSP70 in cultured cells using this compound and the subsequent analysis of HSP70 protein levels by Western blot.
This compound activates the Heat Shock Factor 1 (HSF1), the primary transcription factor responsible for the expression of HSP70 and other heat shock proteins.[4] Upon activation, HSF1 translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of target genes, leading to the increased transcription and translation of HSP70. This mechanism of action makes this compound a valuable tool for studying the cytoprotective effects of HSP70 and for the development of potential therapeutics for diseases associated with protein misfolding and cellular stress, such as neurodegenerative disorders and ischemic injury.[4]
Data Presentation
The following table summarizes known quantitative data for HSP70 induction by this compound and provides a template for researchers to record their experimental results.
| Parameter | Reported Value/Range | Experimental Results |
| This compound Concentration for HSF1 Activation | 6.25 µM - 12.5 µM in HeLa cells | |
| This compound Concentration for HSP70 Induction | 12.5 µM in NHEK cells | |
| HSP70 mRNA Induction | Dose-dependently induces HSP70B mRNA by several hundred folds in HeLa and rat primary mixed neurons. | |
| Treatment Time | User-defined (e.g., 6, 12, 24 hours) | |
| Fold Change in HSP70 Protein Level | To be determined by user |
Signaling Pathway of this compound-mediated HSP70 Induction
Experimental Workflow for Western Blot Analysis of HSP70
Experimental Protocols
I. Induction of HSP70 in Cultured Cells
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
A. Materials
-
Cell line of interest (e.g., HeLa, NHEK, or other relevant cell lines)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates (e.g., 6-well or 10 cm dishes)
B. Procedure
-
Cell Seeding: Plate the cells at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal conditions for HSP70 induction in your specific cell line. Include a vehicle control (DMSO-only) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: When cells have reached the desired confluency, remove the existing medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired length of time.
-
Cell Harvesting: After the incubation period, proceed to cell lysis for Western blot analysis.
II. Western Blot Protocol for HSP70 Detection
A. Materials
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (appropriate percentage for HSP70, which is ~70 kDa)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: anti-HSP70 antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
B. Procedure
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer to the dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Sample Preparation:
-
Based on the protein quantification, normalize the volume of each sample to ensure equal protein loading (typically 20-30 µg per lane).
-
Add the appropriate volume of Laemmli sample buffer to each sample.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of the SDS-PAGE gel.
-
Run the gel in electrophoresis running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HSP70 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the HSP70 signal to a loading control (e.g., β-actin or GAPDH) to determine the fold change in HSP70 expression relative to the vehicle-treated control.
References
Application Notes and Protocols: TRC051384 in a Rat Model of Middle Cerebral Artery Occlusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a disruption of blood flow to the brain, leading to neuronal cell death and neurological deficits. A key therapeutic strategy in stroke research is the development of neuroprotective agents that can mitigate ischemic brain injury. TRC051384, a novel small molecule belonging to the substituted 2-propen-1-one class, has emerged as a potent inducer of Heat Shock Protein 70 (HSP70).[1][2][3] The induction of HSP70 is a natural cellular stress response that confers protection against various insults, including ischemia.[1][2] These application notes provide a comprehensive overview of the use of this compound in a preclinical model of ischemic stroke, the transient middle cerebral artery occlusion (MCAO) model in rats. This document outlines the mechanism of action, experimental protocols, and key efficacy data for this compound, serving as a valuable resource for researchers in the field of stroke and neuroprotection.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the induction of HSP70. This process is initiated by the activation of Heat Shock Factor 1 (HSF1), a transcription factor that binds to heat shock elements in the promoter regions of HSP genes, leading to the transcription and subsequent translation of HSP70. The elevated levels of HSP70 contribute to neuroprotection through several downstream mechanisms:
-
Chaperone Activity: HSP70 functions as a molecular chaperone, assisting in the refolding of denatured proteins and preventing the aggregation of damaged proteins, which are common consequences of ischemic stress.
-
Anti-inflammatory Effects: this compound-induced HSP70 has been shown to possess anti-inflammatory properties. It can interfere with pro-inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the expression of inflammatory mediators like TNF-α.
-
Anti-apoptotic Activity: HSP70 can inhibit multiple steps in the apoptotic cascade. It has been shown to interfere with the release of cytochrome c from mitochondria and block the translocation of apoptosis-inducing factor (AIF) to the nucleus, thus preventing programmed cell death in the ischemic penumbra.
Quantitative Data Summary
The efficacy of this compound in the rat MCAO model has been quantified across several key parameters. The following tables summarize the significant neuroprotective effects observed with delayed administration of this compound post-ischemia.
Table 1: Effect of this compound on Infarct Penumbra and Brain Edema
| Treatment Group | Reduction in Penumbra Recruited to Infarct (%) | Reduction in Brain Edema (%) |
| This compound (initiated 4 hours post-MCAO) | 87% | 39% |
| This compound (initiated 8 hours post-MCAO) | 84% | 25% |
Table 2: Effect of this compound on Survival Rate
| Treatment Group | Survival Rate at Day 2 (%) | Survival Rate at Day 7 (%) |
| This compound (initiated 4 hours post-MCAO) | 50% | 67.3% |
Data derived from studies where this compound was administered following a 2-hour MCAO in rats.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model: Intraluminal Suture Technique
This protocol describes the induction of transient focal cerebral ischemia in rats using the widely accepted intraluminal suture method.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
4-0 nylon monofilament suture with a blunted tip (tip can be coated with poly-L-lysine for improved reproducibility)
-
Surgical microscope or loupes
-
Standard surgical instruments (scissors, forceps, microvascular clips)
-
Heating pad to maintain body temperature
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Place the animal in a supine position on a heating pad to maintain body temperature at 37°C. Shave the neck area and sterilize the surgical site.
-
Midline Neck Incision: Make a midline incision in the neck to expose the trachea and surrounding soft tissues.
-
Isolation of Carotid Arteries: Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligation of Arteries: Ligate the distal end of the ECA. Place temporary ligatures around the CCA and ICA.
-
Suture Insertion: Create a small incision in the ECA stump. Introduce the 4-0 nylon monofilament suture through the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA) origin (approximately 18-20 mm from the carotid bifurcation). If using a laser Doppler flowmeter, a significant drop in cerebral blood flow will be observed.
-
Occlusion Period: Maintain the suture in place for the desired duration of ischemia (e.g., 2 hours).
-
Reperfusion: After the occlusion period, gently withdraw the suture to allow for reperfusion of the MCA territory.
-
Wound Closure: Close the neck incision with sutures.
-
Post-operative Care: Administer post-operative analgesics and monitor the animal for recovery.
This compound Formulation and Administration
Formulation:
A suitable vehicle is required for the intraperitoneal administration of this compound. While the exact vehicle used in the primary studies is not detailed, a common formulation for similar compounds involves a mixture of solvents to ensure solubility. An example formulation protocol is provided below:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).
It is recommended to prepare the working solution fresh on the day of use.
Administration Protocol:
-
Initial Dose: Administer an initial dose of 9 mg/kg of this compound via intraperitoneal (i.p.) injection at 4 or 8 hours after the onset of ischemia.
-
Maintenance Dose: Follow the initial dose with a maintenance dose of 4.5 mg/kg i.p. every 2 hours for a total of 48 hours.
-
Vehicle Control: A separate group of animals should receive an equivalent volume of the vehicle solution following the same administration schedule.
Assessment of Neurological Deficit
Neurological deficits are evaluated to assess the functional outcome after MCAO. A commonly used five-point scale is described below.
Scoring System:
-
0: No observable neurological deficit.
-
1: Mild focal neurological deficit (e.g., inability to fully extend the contralateral forepaw).
-
2: Moderate focal neurological deficit (e.g., circling towards the contralateral side).
-
3: Severe focal neurological deficit (e.g., falling towards the contralateral side).
-
4: No spontaneous motor activity and a depressed level of consciousness.
Assessments should be performed at regular intervals (e.g., 24 hours, 48 hours, and daily for 7 days) post-MCAO.
Histological Assessment of Infarct Volume
The extent of brain injury is determined by measuring the infarct volume. 2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method for this assessment.
Procedure:
-
Brain Extraction: At the end of the experiment (e.g., 48 hours or 7 days post-MCAO), euthanize the animals and carefully remove the brains.
-
Brain Slicing: Chill the brain and slice it into coronal sections of 2 mm thickness.
-
TTC Staining: Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Image Analysis: Capture images of the stained sections and use image analysis software to quantify the infarct volume as a percentage of the total brain volume.
Conclusion
This compound demonstrates significant neuroprotective potential in a clinically relevant animal model of ischemic stroke. Its ability to induce HSP70 and subsequently modulate chaperone, anti-inflammatory, and anti-apoptotic pathways, even when administered in a delayed fashion, highlights its therapeutic promise. The detailed protocols and quantitative data presented in these application notes provide a solid foundation for researchers to further investigate the therapeutic utility of this compound and other HSP70 inducers for the treatment of ischemic stroke.
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRC051384: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRC051384 is a potent small molecule inducer of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular stress responses and protein homeostasis.[1][2] It achieves this by activating Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of HSP70.[2][3] This activity gives this compound significant therapeutic potential, particularly in conditions associated with cellular stress and protein misfolding, such as ischemic stroke.[1] These application notes provide detailed guidelines for the long-term storage of this compound and protocols for assessing its stability, crucial for ensuring its efficacy and reliability in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | 1-(2-(morpholin-4-yl)ethyl)-3-(4-((E)-3-(6-(morpholin-4-yl)pyridin-2-yl)acryloyl)phenyl)urea |
| Molecular Formula | C₂₅H₃₁N₅O₄ |
| Molecular Weight | 465.54 g/mol |
| CAS Number | 867164-40-7 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Long-Term Storage Recommendations
Proper storage is critical to maintain the integrity and activity of this compound. The following storage conditions are recommended for stock solutions.
| Storage Temperature | Recommended Storage Period |
| -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use. If precipitation or phase separation occurs upon preparation, gentle heating and/or sonication can be used to aid dissolution.
Signaling Pathway of this compound-Mediated HSP70 Induction
This compound induces the expression of HSP70 through the activation of the Heat Shock Factor 1 (HSF1) pathway. Under normal cellular conditions, HSF1 is held in an inactive monomeric state through its association with chaperone proteins, including HSP90 and HSP70. Cellular stress, or the introduction of an inducer like this compound, disrupts this complex, leading to the activation of HSF1. Activated HSF1 monomers then trimerize and translocate to the nucleus, where they bind to specific DNA sequences known as heat shock elements (HSEs) in the promoter regions of heat shock genes, including the gene encoding HSP70. This binding initiates the transcription of the HSP70 gene, leading to increased synthesis of HSP70 protein. The newly synthesized HSP70 then functions as a molecular chaperone, protecting cells from stress-induced damage.
Caption: this compound activates HSF1, leading to HSP70 gene transcription.
Protocols for Stability Assessment
The following protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances and are intended to serve as a template. These protocols should be adapted and validated for this compound in a laboratory setting.
Experimental Workflow for Stability Testing
The overall workflow for assessing the stability of this compound involves subjecting the compound to various stress conditions, followed by analysis using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for this compound forced degradation and stability analysis.
Protocol 1: Forced Degradation Studies (Stress Testing)
Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Materials:
-
This compound
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Hydrochloric acid (HCl), 0.1 N
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Sodium hydroxide (NaOH), 0.1 N
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Hydrogen peroxide (H₂O₂), 3%
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Methanol (HPLC grade)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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pH meter
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Temperature-controlled oven
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Photostability chamber
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
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Acid Hydrolysis:
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To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
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Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
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At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
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To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
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At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
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To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
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Store the mixture at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
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At each time point, withdraw a sample and dilute with mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
At specified time intervals (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent, and dilute to the target concentration.
-
-
Photostability:
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Expose a sample of this compound (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be stored under the same conditions but protected from light.
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After exposure, prepare the samples for analysis.
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-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop a quantitative HPLC method capable of separating and quantifying this compound from its potential process impurities and degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a photodiode array (PDA) detector.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). The gradient program should be optimized to achieve adequate separation.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance.
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Injection Volume: 10 µL.
Method Validation Parameters (as per ICH Q2(R1) guidelines):
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Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products. This is achieved by analyzing the stressed samples from the forced degradation studies and ensuring that the peak for this compound is free from any co-eluting peaks (peak purity analysis using a PDA detector is recommended).
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Linearity: Analyze a series of solutions of this compound over a concentration range (e.g., 50-150% of the nominal concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
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Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.
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Precision:
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Repeatability (Intra-day precision): Analyze at least six replicate samples of this compound at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
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Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.
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Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
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Robustness: Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results. The method should remain unaffected by small, deliberate variations in parameters.
Summary of Stability Data Presentation
The results of the stability studies should be summarized in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration/Intensity | Assay of this compound (%) | Number of Degradants | Major Degradant (Peak Area %) | Mass Balance (%) |
| Control | - | Initial Assay | - | - | 100 |
| 0.1 N HCl | e.g., 24 hrs @ 60°C | Result | Result | Result | Result |
| 0.1 N NaOH | e.g., 24 hrs @ 60°C | Result | Result | Result | Result |
| 3% H₂O₂ | e.g., 24 hrs @ RT | Result | Result | Result | Result |
| Thermal (Solid) | e.g., 7 days @ 70°C | Result | Result | Result | Result |
| Photostability | 1.2 million lux hrs | Result | Result | Result | Result |
Table 2: Long-Term Stability Data for this compound Solution (Example)
| Storage Condition | Time Point (Months) | Assay (%) | Appearance | Degradant 1 (%) | Degradant 2 (%) |
| -20°C | 0 | 99.8 | Clear, colorless | ND | ND |
| 3 | 99.5 | Clear, colorless | ND | 0.1 | |
| 6 | 99.2 | Clear, colorless | 0.1 | 0.2 | |
| 12 | 98.9 | Clear, colorless | 0.2 | 0.3 | |
| -80°C | 0 | 99.9 | Clear, colorless | ND | ND |
| 6 | 99.8 | Clear, colorless | ND | ND | |
| 12 | 99.7 | Clear, colorless | ND | ND | |
| 24 | 99.5 | Clear, colorless | ND | 0.1 |
ND: Not Detected
Conclusion
The stability and proper storage of this compound are paramount for its effective use in research and development. The provided storage guidelines and stability testing protocols, based on established industry standards, offer a comprehensive framework for ensuring the quality and integrity of this promising HSP70 inducer. Adherence to these recommendations and the implementation of robust, validated analytical methods will enable researchers to generate reliable and reproducible data, ultimately accelerating the translation of this compound's therapeutic potential.
References
Application Notes and Protocols for TRC051384: A Potent Inducer of Heat Shock Protein 70
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of TRC051384, a small molecule inducer of Heat Shock Protein 70 (HSP70). The information compiled here, including purchasing options, experimental protocols, and underlying signaling pathways, is intended to facilitate further research and drug development efforts.
Introduction
This compound is a potent anti-inflammatory agent that induces the expression of HSP70.[1] This induction is mediated through the activation of Heat Shock Factor-1 (HSF1), a key transcription factor in the cellular stress response.[2] The upregulation of HSP70 by this compound has been shown to confer significant neuroprotective effects, particularly in models of ischemic stroke, by reducing neuronal injury and improving survival.[3] Its mechanism of action involves elevated chaperone and anti-inflammatory activities.[3]
Suppliers and Purchasing Options
This compound is available from several commercial suppliers. The following table summarizes the available quantitative data for easy comparison.
| Supplier | Catalog Number | Purity | Additional Information |
| Selleck Chemicals | S8305 | 99.06% | Inducer of HSP70 and potent anti-inflammatory agent.[1] |
| AdooQ Bioscience | A17159 | >99% (HPLC) | Inducer of Hsp70. |
| MedchemExpress | HY-101712 | 99.79% | Potent inducer of HSP70 with protective effects against neuronal trauma. |
| Fisher Scientific | HY-101712 | >98% | Distributed from MedchemExpress. |
Note: R&D Systems and Tocris Bioscience have discontinued the sale of this compound.
Signaling Pathway
This compound exerts its biological effects by activating the HSF1-mediated heat shock response pathway. Under normal conditions, HSF1 is held in an inactive state in the cytoplasm. Upon stimulation by this compound, HSF1 translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of target genes, most notably HSPA1A/B, leading to the transcription and subsequent translation of HSP70.
Caption: Signaling pathway of this compound-mediated HSP70 induction.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vivo Model of Ischemic Stroke in Rats
This protocol is based on the study by Mohanan et al. (2011) and is designed to assess the neuroprotective effects of this compound in a rat model of transient ischemic stroke.
Experimental Workflow:
Caption: Experimental workflow for in vivo evaluation of this compound.
Methodology:
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Animal Model: Male Sprague-Dawley rats are used for this study.
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Induction of Ischemia: Focal cerebral ischemia is induced by transiently occluding the middle cerebral artery (MCAO) for 2 hours using the intraluminal suture technique.
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This compound Preparation and Administration:
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Prepare a stock solution of this compound in a suitable vehicle. MedchemExpress suggests formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
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Administer this compound via the intraperitoneal (i.p.) route.
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The initial dose is 9 mg/kg, followed by a maintenance dose of 4.5 mg/kg every 2 hours for a total of 48 hours.
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Treatment can be initiated at either 4 or 8 hours post-ischemia onset.
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Assessment of Outcomes:
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Infarct and Edema Progression: Monitor the progression of the infarct and brain edema up to 48 hours post-ischemic insult using magnetic resonance imaging (MRI).
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Neurological Disability: Assess neurological deficits at regular intervals.
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Survival: Monitor and record animal survival for up to 7 days post-ischemia.
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In Vitro Induction of HSP70 in Cell Culture
This protocol describes the induction of HSP70 in a cell line (e.g., HeLa cells or primary neurons) and subsequent analysis by Western blot.
Methodology:
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Cell Culture:
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Culture HeLa cells or primary neurons in their appropriate growth medium until they reach 70-80% confluency.
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This compound Treatment:
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Prepare a stock solution of this compound in DMSO.
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Dilute the stock solution in cell culture medium to final concentrations of 6.25 µM and 12.5 µM. Include a vehicle-only control (DMSO).
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Treat the cells with the this compound-containing medium for a specified duration (e.g., 4 to 24 hours).
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Protein Extraction:
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After treatment, wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes with occasional vortexing.
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
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Collect the supernatant containing the protein extract.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Western Blot Analysis:
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Normalize the protein concentrations and prepare samples for SDS-PAGE.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against HSP70 overnight at 4°C.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Conclusion
This compound is a valuable research tool for studying the heat shock response and its therapeutic potential, particularly in the context of neurodegenerative diseases and ischemic injury. The provided protocols and supplier information aim to support and streamline future investigations into the biological activities and applications of this compound.
References
Application Notes and Protocols: In Vivo Imaging of TRC051384 Effects on Infarct Volume
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRC051384 is a novel small molecule inducer of Heat Shock Protein 70 (HSP70), a key component of the cellular stress response.[1][2] It has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. These application notes provide an overview of the in vivo effects of this compound on infarct volume and detailed protocols for its evaluation using established animal models and imaging techniques.
This compound is a substituted 2-propen-1-one class compound that activates Heat Shock Factor 1 (HSF1), leading to the upregulation of HSP70.[1][2] This induction of HSP70 provides cytoprotective benefits through its chaperone and anti-inflammatory activities.[1] In a rat model of transient focal cerebral ischemia, delayed treatment with this compound has been shown to significantly reduce neuronal injury, brain edema, and neurological disability.
Mechanism of Action of this compound
Ischemic events trigger a cellular stress response. This compound acts by inducing the expression of HSP70, a molecular chaperone that plays a critical role in protein folding, preventing protein aggregation, and protecting cells from apoptosis. The proposed mechanism involves the activation of HSF1, the primary transcription factor for HSP70. The subsequent increase in HSP70 levels helps to mitigate ischemic cell death and reduce inflammation in the affected brain tissue.
Caption: Mechanism of this compound in Ischemic Stroke.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study evaluating this compound in a rat model of transient ischemic stroke.
Table 1: Effect of this compound on Infarct Volume and Brain Edema
| Treatment Group | Reduction in Penumbra Recruited to Infarct (%) | Reduction in Brain Edema (%) |
| This compound (initiated at 4h post-ischemia) | 87% | 39% |
| This compound (initiated at 8h post-ischemia) | 84% - 87% | 25% |
| Vehicle Control | - | - |
Data presented as percentage reduction compared to vehicle control.
Table 2: Effect of this compound on Survival Rate
| Treatment Group | Survival Rate at Day 2 (%) | Survival Rate at Day 7 (%) |
| This compound (initiated at 4h post-ischemia) | 50% | 67.3% |
| Vehicle Control | Not specified | Not specified |
Data reflects significant improvement in survival with this compound treatment.
Experimental Protocols
Animal Model: Transient Focal Cerebral Ischemia in Rats
This protocol describes the induction of transient focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.
Materials:
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Male Sprague-Dawley rats (250-300g)
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Anesthesia (e.g., isoflurane)
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Surgical instruments
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4-0 monofilament nylon suture with a rounded tip
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Heating pad to maintain body temperature
Procedure:
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Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
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Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
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Ligate the CCA and the ECA.
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Introduce the 4-0 monofilament nylon suture into the ICA via an incision in the ECA stump.
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Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
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After 2 hours of occlusion, withdraw the suture to allow for reperfusion.
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Suture the incision and allow the animal to recover.
This compound Dosing Regimen
Materials:
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This compound
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Vehicle (e.g., saline, DMSO)
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Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
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Prepare a stock solution of this compound in the chosen vehicle.
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For delayed intervention studies, initiate treatment at 4 or 8 hours post-ischemia onset.
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Administer an initial dose of 9 mg/kg of this compound via intraperitoneal injection.
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Follow with a maintenance dose of 4.5 mg/kg every 2 hours for a total of 48 hours.
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The control group should receive an equivalent volume of the vehicle on the same schedule.
Caption: Experimental Workflow for this compound Evaluation.
In Vivo Imaging Protocol: Magnetic Resonance Imaging (MRI)
MRI is a non-invasive technique used to assess the progression of infarct and edema.
Equipment:
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Small animal MRI scanner (e.g., 7T)
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Anesthesia system
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Physiological monitoring system (respiration, heart rate, temperature)
Procedure:
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Anesthetize the animal and place it in the MRI scanner.
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Maintain the animal's body temperature using a circulating water blanket.
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Acquire T2-weighted images to visualize the ischemic lesion.
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Diffusion-weighted imaging (DWI) can be used for early detection of the ischemic core.
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Perfusion-weighted imaging (PWI) can help delineate the penumbra.
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Imaging can be performed at multiple time points (e.g., 24 and 48 hours) post-ischemia to monitor the evolution of the infarct.
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Analyze the images to quantify the infarct volume and the extent of brain edema.
Ex Vivo Infarct Volume Assessment: TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method for the post-mortem visualization and quantification of cerebral infarcts.
Materials:
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2% TTC solution in phosphate-buffered saline (PBS)
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Brain matrix
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Scalpel blades
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4% paraformaldehyde solution
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Digital scanner or camera
Procedure:
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At the designated endpoint, euthanize the animal and perfuse transcardially with cold saline.
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Carefully extract the brain.
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Chill the brain at -20°C for approximately 20 minutes to facilitate slicing.
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Slice the brain into 2 mm coronal sections using a brain matrix.
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Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes.
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Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
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Fix the stained slices in 4% paraformaldehyde.
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Acquire high-resolution images of the slices.
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Use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice.
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Calculate the total infarct volume by summing the infarct area of each slice multiplied by the slice thickness.
Conclusion
This compound demonstrates considerable potential as a therapeutic agent for ischemic stroke, primarily through its action as an HSP70 inducer. The protocols outlined above provide a framework for the in vivo evaluation of this compound and other neuroprotective compounds, utilizing established animal models and both in vivo and ex vivo imaging techniques to quantify their effects on infarct volume and neurological outcomes.
References
Troubleshooting & Optimization
TRC051384 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges encountered with TRC051384. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a small molecule inducer of Heat Shock Protein 70 (HSP70).[1][2][3] It activates Heat Shock Factor-1 (HSF1), leading to increased chaperone and anti-inflammatory activity, which has shown potential in reducing neuronal injury associated with ischemic stroke.[1][4]
Summary of Chemical Properties:
| Property | Value |
| Molecular Weight | 465.54 g/mol |
| Formula | C25H31N5O4 |
| CAS Number | 867164-40-7 |
| Appearance | Solid |
Q2: What is the known solubility of this compound in common solvents?
This compound is known to be soluble in Dimethyl Sulfoxide (DMSO) but is generally considered insoluble in water. Solubility in DMSO can vary between batches and suppliers, with reported concentrations ranging from 50 mg/mL to 100 mM.
Reported Solubility of this compound:
| Solvent | Reported Solubility |
| DMSO | Soluble to 100 mM |
| 50 mg/mL | |
| 93 mg/mL (199.76 mM) | |
| Ethanol | 5 mg/mL |
| Water | Insoluble |
Q3: My this compound is not dissolving properly in DMSO. What should I do?
If you are experiencing issues with dissolving this compound in DMSO, consider the following:
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Use fresh, high-quality DMSO: DMSO can absorb moisture from the air, which can reduce its effectiveness as a solvent.
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Gentle heating and/or sonication: If precipitation or phase separation occurs, gentle warming and sonication can aid in dissolution.
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Prepare stock solutions correctly: Once prepared, it is recommended to aliquot and store the stock solution at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide: Common Solubility Problems and Solutions
This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.
Issue 1: Precipitation of this compound in aqueous buffer after dilution from a DMSO stock.
This is a common issue for poorly water-soluble compounds. The addition of an aqueous buffer to a concentrated DMSO stock can cause the compound to crash out of solution.
Solutions:
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Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution that maintains the solubility of this compound. It is often recommended to keep the final DMSO concentration below 1% in cell-based assays.
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Use a co-solvent system: For in vivo or other applications requiring lower organic solvent concentrations, a co-solvent system can be employed. A common approach involves a mixture of solvents to improve solubility.
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Formulation with excipients: The use of solubilizing agents like Tween-80, PEG300, or cyclodextrins (e.g., SBE-β-CD) can significantly improve the aqueous solubility of hydrophobic compounds.
Issue 2: Inconsistent results that may be related to compound solubility.
Poor solubility can lead to variability in experimental outcomes due to inconsistent compound concentration.
Solutions:
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Visually inspect your solutions: Before each experiment, carefully inspect your solutions for any signs of precipitation.
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Filter your solutions: For critical applications, filtering the final diluted solution through a 0.22 µm filter can remove any undissolved particles.
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Prepare fresh dilutions: Whenever possible, prepare fresh dilutions of this compound from your DMSO stock for each experiment to ensure consistency.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
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Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C.
Protocol 2: In Vivo Formulation of this compound
This protocol is based on formulations reported to achieve a clear solution for in vivo studies.
Formulation A: Using a Co-solvent and Surfactant System
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Prepare a stock solution of this compound in DMSO.
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In a sterile tube, add the required volume of the DMSO stock solution.
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Add PEG300 to the tube (final concentration of 40%).
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Add Tween-80 to the tube (final concentration of 5%).
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Add saline to reach the final desired volume (final concentration of 45%).
-
Mix thoroughly until a clear solution is obtained. This formulation has been reported to achieve a solubility of ≥ 2.5 mg/mL (5.37 mM).
Formulation B: Using a Cyclodextrin-based System
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Prepare a stock solution of this compound in DMSO.
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Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
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In a sterile tube, add the required volume of the DMSO stock solution (final concentration of 10%).
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Add the 20% SBE-β-CD in saline solution to reach the final desired volume (final concentration of 90%).
-
Mix thoroughly until a clear solution is obtained. This formulation has been reported to achieve a solubility of ≥ 2.5 mg/mL (5.37 mM).
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound induces the expression of HSP70 by activating the Heat Shock Factor-1 (HSF1) transcription factor. HSP70 then exerts its protective effects, in part, through the inhibition of apoptosis. One of the downstream mechanisms of HSP70's anti-apoptotic function involves the suppression of mitochondrial fission through the upregulation of SIRT3.
Caption: Signaling pathway of this compound.
Experimental Workflow for Addressing Solubility Issues
The following diagram outlines a logical workflow for troubleshooting and resolving solubility issues with this compound.
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing TRC051384 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRC051384. The focus is on optimizing its concentration to induce the desired cellular response while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small molecule inducer of Heat Shock Protein 70 (HSP70).[1] It functions by activating Heat Shock Factor 1 (HSF1), the primary transcription factor for HSPs.[1] Under cellular stress, HSF1 translocates to the nucleus, where it binds to Heat Shock Elements (HSEs) in the promoter regions of HSP genes, leading to the increased transcription and translation of HSP70. Elevated levels of HSP70 then provide cytoprotective effects through its chaperone and anti-inflammatory activities.[1]
Q2: What is the optimal concentration of this compound to use in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the desired experimental outcome. Based on available literature, a concentration of 1 µM has been shown to be effective in inducing HSP70 expression in nucleus pulposus (NP) cells without causing significant cytotoxicity.[2] However, it is crucial to perform a dose-response experiment for each specific cell line to determine the optimal non-toxic concentration.
Q3: At what concentrations does this compound become cytotoxic?
A3: Studies have indicated that "higher concentrations" of this compound can be toxic to cells.[2] The exact cytotoxic concentration can vary significantly between different cell lines. It is imperative to determine the cytotoxic threshold for your specific cell model through a cytotoxicity assay. A recommended starting point for a dose-response curve would be to test a range of concentrations from 0.1 µM to 50 µM.
Q4: How long should I incubate cells with this compound?
A4: Incubation time is another critical parameter that requires optimization. For HSP70 induction, a pre-treatment of 24 hours has been used effectively. However, the optimal incubation time to observe the desired downstream effects will depend on the specific biological process being investigated. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the ideal incubation period for your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death observed after treatment with this compound. | The concentration of this compound is too high for the specific cell line being used. | Perform a dose-response experiment to determine the IC50 value and identify a non-toxic working concentration. Start with a lower concentration range (e.g., 0.1 µM - 10 µM). |
| The incubation time is too long. | Perform a time-course experiment to determine the optimal incubation period that induces the desired effect without causing excessive cell death. | |
| The cell line is particularly sensitive to HSP70 induction or the vehicle used to dissolve this compound. | Test a different cell line if possible. Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level (typically <0.1%). | |
| No significant induction of HSP70 is observed. | The concentration of this compound is too low. | Increase the concentration of this compound in a stepwise manner (e.g., 1 µM, 5 µM, 10 µM) and assess HSP70 levels by Western blot or qPCR. |
| The incubation time is too short. | Increase the incubation time. Check for HSP70 expression at multiple time points (e.g., 12, 24, 48 hours). | |
| The cells are not responsive to this compound. | Confirm the expression and functionality of HSF1 in your cell line. | |
| Inconsistent results between experiments. | Variations in cell seeding density. | Ensure a consistent cell seeding density across all experiments as this can influence the cellular response to treatment. |
| Inconsistent this compound preparation. | Prepare fresh stock solutions of this compound regularly and store them properly according to the manufacturer's instructions. | |
| Contamination of cell cultures. | Regularly check cell cultures for any signs of contamination. |
Data Presentation
Table 1: Recommended Concentration Range of this compound for In Vitro Studies
| Cell Type | Effective Concentration for HSP70 Induction | Reported Cytotoxic Concentration | Reference |
| Nucleus Pulposus (NP) Cells | 1 µM | "Higher concentrations" | |
| Various Cell Lines (General Guidance) | 0.5 µM - 10 µM | >10 µM (highly cell-type dependent) | Recommended starting range |
Note: The optimal concentration of this compound is highly cell-type specific. The values in this table should be used as a starting point for optimization in your specific experimental system.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Membrane Integrity using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include wells for a "maximum LDH release" control (treated with lysis buffer from the kit) and a "spontaneous LDH release" control (untreated cells).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the spontaneous release from the treated and maximum release values.
Mandatory Visualization
Caption: this compound-mediated induction of HSP70 via HSF1 activation.
Caption: Workflow for determining this compound cytotoxicity.
Caption: HSP70's role in inhibiting apoptosis downstream of caspase-3.
References
- 1. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent HSP70 Induction with TRC051384
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent induction of Heat Shock Protein 70 (HSP70) using the small molecule inducer, TRC051384.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for inducing HSP70?
This compound is a potent, small-molecule inducer of Heat Shock Protein 70 (HSP70)[1][2][3][4][5]. Its primary mechanism involves the activation of Heat Shock Factor 1 (HSF1). Upon activation, HSF1 translocates to the nucleus, binds to heat shock elements (HSEs) in the promoter region of the HSP70 gene, and initiates transcription, leading to an increase in HSP70 mRNA and subsequent protein synthesis. This activity results in elevated chaperone and anti-inflammatory effects.
Q2: What is the relationship between this compound, HSP70, and Toll-Like Receptor 2 (TLR2)?
The primary, direct action of this compound is the intracellular induction of HSP70 via HSF1 activation. The relationship with TLR2 is secondary and relates to the function of extracellular HSP70. While this compound itself does not directly target TLR2, the HSP70 protein it helps produce can be released from cells under certain conditions, such as stress or necrosis. Once in the extracellular space, HSP70 can act as a Damage-Associated Molecular Pattern (DAMP) and signal through pattern recognition receptors, including TLR2 and TLR4. This extracellular HSP70-TLR2 interaction can trigger downstream signaling pathways, such as the MyD88/NF-κB pathway, leading to the production of pro-inflammatory cytokines. Therefore, this compound is an inducer of HSP70, which, if externalized, can then interact with TLR2.
Q3: Why am I observing inconsistent or weak HSP70 induction after treating my cells with this compound?
Inconsistent HSP70 induction is a common challenge that can stem from several factors:
-
Cell-Type Specificity: The magnitude of the heat shock response varies significantly between different cell types. For instance, monocytes exhibit a robust HSP70 induction at lower stress levels compared to lymphocytes or neuronal cells, which may show a weaker response.
-
Cell Culture Conditions: The state of the cells at the time of treatment is critical. Factors such as cell density, passage number, and the duration of the culture period prior to the experiment can all impact the cellular stress response and the magnitude of HSP70 induction.
-
Reagent Quality and Handling: The stability of this compound is crucial. Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound, reducing its efficacy. It should be stored at -20°C or -80°C and dissolved in a suitable solvent like DMSO.
-
Experimental Parameters: Sub-optimal concentration or insufficient incubation time with this compound will result in weak or variable induction. The induction is dose-dependent, and sufficient time (e.g., 24 hours) is often required for maximal protein expression.
-
Measurement Technique: Each method for quantifying HSP70 (Western Blot, ELISA, qPCR) has its own set of technical challenges that can introduce variability, such as antibody performance, sample preparation, and data normalization.
Q4: How can I optimize my cell culture conditions for more reproducible results?
To enhance reproducibility, standardize your cell culture protocol strictly.
-
Use Low-Passage Cells: Work with cells under a consistent, low passage number (e.g., <15 passages) to avoid issues related to genetic drift and altered phenotypes.
-
Standardize Seeding Density: Plate cells at the same density for every experiment and allow them to reach a consistent level of confluency (e.g., 70-80%) before treatment.
-
Control for Culture Duration: The length of time cells are cultured before an experiment can affect their stress response. Keep this duration consistent between experiments.
-
Ensure Healthy Culture: Regularly check for signs of contamination and ensure cells are healthy and actively proliferating before beginning any treatment.
Q5: What are the recommended preparation and storage conditions for this compound?
-
Storage: this compound solid should be stored at -20°C for up to one year or -80°C for up to two years.
-
Solubility: The compound is soluble in DMSO up to 100 mM.
-
Preparation: Prepare a concentrated stock solution in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store these aliquots at -80°C. When ready to use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium immediately before adding it to the cells.
Visual Guides and Pathways
Caption: this compound-mediated induction of intracellular HSP70 via HSF1 activation.
Caption: Signaling pathway of extracellular HSP70 through Toll-Like Receptor 2 (TLR2).
Caption: A generalized experimental workflow for assessing HSP70 induction by this compound.
Troubleshooting Guides
Table 1: General Experimental & Cell Culture Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent cell number or confluency at time of treatment. | Standardize seeding density and treat all wells/flasks at the same confluency (e.g., 70-80%). |
| Cell passage number is too high or inconsistent. | Use cells from the same low-passage number stock for all related experiments. | |
| Inaccurate pipetting of this compound. | Calibrate pipettes regularly. Use fresh tips for each replicate. Prepare a master mix of the treatment media. | |
| Weak or no HSP70 induction | This compound concentration is too low. | Perform a dose-response curve (e.g., 1 µM to 25 µM) to determine the optimal concentration for your cell type. |
| Incubation time is too short. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the peak HSP70 expression time. A 24-hour treatment is a good starting point. | |
| Degraded this compound compound. | Use a fresh aliquot of this compound stock. Avoid repeated freeze-thaw cycles by making single-use aliquots. | |
| Cell type is non-responsive or a weak responder. | Confirm from literature if your cell line is known to have a robust heat shock response. Consider using a positive control (e.g., heat shock at 42°C for 1-2 hours). |
Table 2: Western Blot Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak HSP70 band | Insufficient protein loaded. | Quantify protein concentration using a BCA assay and load at least 20-30 µg of total protein per lane. |
| Poor protein transfer from gel to membrane. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage based on protein size. | |
| Primary or secondary antibody concentration is too low. | Titrate antibodies to find the optimal dilution. Try overnight incubation for the primary antibody at 4°C. | |
| High background or non-specific bands | Insufficient blocking. | Block for at least 1 hour at room temperature or overnight at 4°C. Use a different blocking agent (e.g., 5% non-fat milk or BSA). |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody. | |
| Inadequate washing. | Increase the number and duration of wash steps with TBST buffer between antibody incubations. |
Table 3: ELISA Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak signal | Omission of a key reagent or incorrect reagent order. | Carefully follow the kit protocol. Ensure all reagents are added in the specified sequence. |
| Inactive reagents (substrate or conjugate). | Use fresh reagents. Ensure proper storage conditions were maintained. Test reagent activity if possible. | |
| Insufficient incubation times. | Adhere strictly to the incubation times specified in the protocol. | |
| High background | Antibody concentration is too high. | Perform dilutions to determine the optimal working concentration for the detection antibody. |
| Insufficient washing. | Ensure wells are washed thoroughly between steps. Use an automated plate washer if available for consistency. | |
| Cross-reactivity or non-specific binding. | Use a high-quality, specific blocking buffer as recommended by the kit manufacturer. | |
| High coefficient of variation (CV) | Inaccurate pipetting. | Calibrate pipettes. Ensure no bubbles are introduced into the wells. Use reverse pipetting for viscous solutions. |
| Plate not mixed properly. | Gently tap the plate after adding reagents to ensure uniform mixing. |
Table 4: RT-qPCR Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or late amplification (High Ct value) | Poor RNA quality or quantity. | Check RNA integrity (RIN > 8) and purity (A260/280 ~2.0). Increase RNA input for cDNA synthesis if possible. |
| Inefficient reverse transcription (RT) step. | Optimize RT temperature and time. Use a high-quality reverse transcriptase kit. | |
| Poor primer design or efficiency. | Design primers to yield an amplicon of 100-150 bp. Validate primer efficiency with a standard curve; it should be 90-105%. | |
| Amplification in No-Template Control (NTC) | Reagent or environmental contamination. | Use aerosol-resistant filter tips. Prepare master mixes in a dedicated clean area. Use fresh aliquots of reagents. |
| Primer-dimer formation. | Analyze the melt curve; primer-dimers typically have a lower melting temperature than the specific product. Redesign primers if necessary. | |
| Poor reproducibility | Inaccurate pipetting or template input. | Prepare a master mix for all reactions. Carefully check all calculations and pipetting volumes. |
| Presence of PCR inhibitors in the RNA sample. | Re-purify the RNA. Dilute the cDNA template (e.g., 1:10) to dilute out inhibitors. |
Key Experimental Protocols
Protocol 1: HSP70 Induction in Cell Culture with this compound
-
Cell Plating: Seed cells in appropriate culture vessels (e.g., 6-well plates). Allow cells to adhere and grow to 70-80% confluency.
-
Reagent Preparation: Thaw a single-use aliquot of this compound DMSO stock. Dilute the stock in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle control (DMSO only) at the highest concentration used.
-
Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium or vehicle control medium.
-
Incubation: Return the cells to a 37°C, 5% CO₂ incubator for the desired time period (e.g., 24 hours).
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS. Proceed immediately to RNA extraction or protein lysis.
Protocol 2: Western Blot Analysis for HSP70
-
Protein Lysis: Lyse the harvested cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of each protein sample into the wells of a polyacrylamide gel (e.g., 10%). Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against HSP70 (at its optimal dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the HSP70 signal to a loading control (e.g., β-actin or GAPDH).
Protocol 3: RT-qPCR for HSP70 mRNA Quantification
-
RNA Extraction: Extract total RNA from harvested cells using a column-based kit or TRIzol method. Treat with DNase I to remove genomic DNA contamination.
-
RNA Quantification & Quality Control: Measure RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. Each reaction should include cDNA template, forward and reverse primers for HSP70 (or a reference gene like GAPDH, ACTB), and a SYBR Green or TaqMan master mix. Include NTC and no-RT controls.
-
qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative expression of HSP70 mRNA using the ΔΔCq method, normalizing to the reference gene and comparing to the vehicle-treated control group. A melt curve analysis should be performed for SYBR Green assays to confirm product specificity.
References
Technical Support Center: Improving In Vivo Delivery of TRC051384
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo delivery of TRC051384.
Understanding this compound
This compound is a potent small molecule inducer of Heat Shock Protein 70 (HSP70). It has shown promise in preclinical studies, particularly in models of ischemic stroke, by reducing neuronal injury and improving survival.[1] The induction of HSP70 is a natural cellular stress response that protects cells from damage.[1] this compound activates the heat shock factor 1 (HSF1), leading to increased chaperone and anti-inflammatory activity.[1]
Due to its molecular structure, this compound is poorly soluble in aqueous solutions and is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) for experimental use. This low aqueous solubility can present challenges for achieving optimal and consistent exposure in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inducer of Heat Shock Protein 70 (HSP70). It activates the Heat Shock Factor 1 (HSF1), a transcription factor that drives the expression of HSP70.[1] Increased levels of HSP70 provide cytoprotective effects by assisting in protein folding, preventing protein aggregation, and exerting anti-inflammatory actions.[1]
Q2: What makes in vivo delivery of this compound challenging?
A2: The primary challenge in delivering this compound in vivo stems from its low aqueous solubility. Like many small molecule drugs, it is hydrophobic, which can lead to poor absorption, low bioavailability, and potential precipitation at the injection site when administered in a non-optimized formulation.
Q3: What are the recommended administration routes for this compound in preclinical models?
A3: Published preclinical studies have successfully used the intraperitoneal (IP) route of administration in rat models of ischemic stroke. This route allows for systemic exposure, although direct intravenous (IV) or oral administration may require more specialized formulations to overcome solubility issues.
Q4: Are there any known formulation vehicles for this compound for in vivo use?
A4: Yes, several formulations have been described to solubilize this compound for in vivo administration. These typically involve a combination of a primary solvent and co-solvents or solubilizing agents to maintain the drug in solution upon injection. Two such example formulations are:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
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10% DMSO and 90% (20% SBE-β-CD in Saline).
Q5: How can I assess the delivery efficiency of my this compound formulation?
A5: Assessing delivery efficiency involves measuring the concentration of this compound in biological matrices such as plasma and target tissues over time. This is typically achieved through pharmacokinetic (PK) studies. Key parameters to measure include the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the total drug exposure over time (Area Under the Curve or AUC). Bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for accurate quantification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation upon preparation or storage. | - The concentration of this compound exceeds its solubility in the chosen vehicle. - The formulation components are not mixed in the correct order or are not fully dissolved. - The storage temperature is too low. | - Prepare the formulation at a lower concentration of this compound. - Ensure all components are fully dissolved before adding the next. Gentle heating or sonication can aid dissolution. - Store the formulation at room temperature or as recommended, and use it shortly after preparation. |
| Precipitation at the injection site (for IP or SC administration). | - The formulation is not stable in the physiological environment of the injection site, leading to the drug crashing out of solution. - The volume of injection is too large. | - Optimize the formulation to include solubilizing agents like cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween-80) to improve stability. - Reduce the injection volume and consider administering the dose in multiple smaller injections at different sites. |
| High variability in experimental results between animals. | - Inconsistent administration technique. - The formulation is not homogenous, leading to variable dosing. - Differences in animal physiology affecting drug absorption. | - Ensure consistent and proper injection technique for all animals. Refer to the detailed experimental protocol for IP injections. - Thoroughly vortex or mix the formulation before each administration to ensure homogeneity. - Ensure animals are of a similar age and weight, and that their health status is consistent. |
| Low or undetectable levels of this compound in plasma or target tissue. | - Poor absorption from the injection site. - Rapid metabolism or clearance of the compound. - The bioanalytical method is not sensitive enough. | - Improve the formulation to enhance solubility and absorption (see formulation strategies below). - Consider a different route of administration (e.g., IV for direct systemic delivery, though formulation will be critical). - Develop and validate a highly sensitive bioanalytical method (e.g., LC-MS/MS) for quantifying this compound. |
Data Presentation: Pharmacokinetic Parameters of Small Molecule HSP70 Inducers
Due to the limited publicly available pharmacokinetic data for this compound, the following table presents representative data for a hypothetical poorly soluble small molecule HSP70 inducer ("Compound X") to illustrate how different formulations can impact in vivo delivery. Researchers should perform their own pharmacokinetic studies to determine the specific parameters for their this compound formulation.
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Compound X in 10% DMSO / 90% Saline | 10 | IP | 150 | 1.0 | 450 | 20 |
| Compound X in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 10 | IP | 500 | 0.5 | 1800 | 80 |
| Compound X in 10% DMSO / 90% (20% SBE-β-CD in Saline) | 10 | IP | 650 | 0.5 | 2250 | >95 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual pharmacokinetic data for this compound.
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Administration
This protocol describes the preparation of two different formulations for solubilizing this compound for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80, sterile, injectable grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Procedure for Formulation A (Co-solvent based):
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add DMSO to the vial to dissolve the this compound. The volume of DMSO should be 10% of the final formulation volume. Vortex or sonicate briefly to ensure complete dissolution.
-
In a separate sterile vial, prepare the vehicle by mixing PEG300 (40% of final volume), Tween-80 (5% of final volume), and sterile saline (45% of final volume).
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
Procedure for Formulation B (Cyclodextrin-based):
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add DMSO to the vial to dissolve the this compound. The volume of DMSO should be 10% of the final formulation volume.
-
Slowly add the 20% SBE-β-CD solution to the this compound/DMSO solution while vortexing. The volume of the SBE-β-CD solution should be 90% of the final formulation volume.
-
Vortex the final mixture thoroughly to ensure a clear solution.
Protocol 2: Intraperitoneal (IP) Injection in Rats
This protocol provides a standardized procedure for administering this compound via intraperitoneal injection in rats.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Gently restrain the rat. For a two-person technique, one person can restrain the animal while the other performs the injection. For a one-person technique, securely hold the rat with its head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect the injection site with a 70% ethanol swab.
-
Insert the needle, bevel up, at a 10-20 degree angle to the abdominal wall.
-
Gently aspirate by pulling back on the syringe plunger to ensure that no fluid (urine or intestinal contents) or blood is drawn. If any fluid or blood is aspirated, withdraw the needle and re-inject at a different site with a new sterile needle and syringe.
-
If the aspiration is clear, inject the formulation smoothly.
-
Withdraw the needle and return the animal to its cage.
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Monitor the animal for any signs of distress or adverse reactions post-injection.
Protocol 3: Assessment of In Vivo Delivery via Pharmacokinetic Study
This protocol outlines a general procedure for a pharmacokinetic study to assess the in vivo delivery of this compound.
Materials:
-
This compound formulation
-
Rodents (e.g., rats, mice) with cannulated jugular veins for serial blood sampling
-
Blood collection tubes (e.g., containing K2EDTA)
-
Centrifuge
-
Pipettes and storage tubes
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer the this compound formulation to the animals via the desired route (e.g., IP injection).
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples immediately by centrifuging to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
Prepare plasma samples for analysis by protein precipitation or other extraction methods.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration of this compound versus time to generate a pharmacokinetic profile.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to HSP70 induction.
Experimental Workflow for In Vivo Delivery Assessment
Caption: Workflow for assessing the in vivo delivery of this compound.
References
Technical Support Center: Preventing TRC051384 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the precipitation of TRC051384 in cell culture media. By understanding the solubility characteristics of this compound and following best practices for its handling and use, you can ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inducer of Heat Shock Protein 70 (HSP70).[1][2] Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), a key transcription factor that regulates the expression of HSP70.[2] Increased levels of HSP70 can protect cells from stress and inhibit necroptosis, which is a form of programmed cell death.[1] This makes this compound a valuable tool for research in areas such as ischemic stroke and neuroprotection.[1]
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of small molecules like this compound in cell culture media is a common issue that can arise from several factors:
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Exceeding Solubility Limit: The most common reason for precipitation is exceeding the solubility of this compound in the aqueous environment of the cell culture medium.
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Improper Stock Solution Preparation: Using a solvent other than high-purity, anhydrous DMSO or preparing a stock solution at a concentration that is too low can lead to issues.
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Incorrect Dilution Technique: Adding the this compound stock solution directly to the full volume of cold media can cause localized high concentrations and "shock" the compound out of solution.
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Temperature Effects: Changes in temperature, such as adding a cold stock solution to warm media, can decrease the solubility of the compound.
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pH Shifts: The pH of the cell culture medium is critical for maintaining the solubility of many compounds.
-
Interactions with Media Components: Components in the media, such as salts and proteins in serum, can interact with this compound and reduce its solubility.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of stock solutions are critical to prevent precipitation.
-
Solvent Selection: this compound is highly soluble in DMSO. It is recommended to use high-purity, anhydrous DMSO to prepare stock solutions.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or greater) to minimize the volume of DMSO added to your cell culture. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Dissolution: If the compound does not dissolve readily, gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can be used to aid dissolution.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Troubleshooting Guide
If you observe precipitation after adding this compound to your cell culture medium, follow these troubleshooting steps:
Step 1: Visual Confirmation
First, confirm that the observed particles are indeed a chemical precipitate and not a result of microbial contamination.
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Microscopic Examination: Place a small sample of the medium under a microscope. Chemical precipitates often appear as crystalline or amorphous particles, which are distinct from the appearance of bacteria or yeast.
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Control Comparison: Compare the culture containing this compound to a vehicle control (media with the same amount of DMSO but without the compound). If the particles are only present in the this compound-treated culture, it is likely a compound-related precipitate.
Step 2: Identify the Cause and Implement Solutions
Once confirmed as a precipitate, use the following table to identify the likely cause and find a solution.
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon dilution of DMSO stock into media. | The final concentration exceeds the kinetic solubility of this compound in the media. | - Lower the final concentration of this compound.- Pre-warm the cell culture media to 37°C before adding the stock solution.- Add the stock solution to a small volume of media first, mix well, and then add this to the rest of the media (serial dilution). |
| Solution becomes cloudy over time during the experiment. | The compound is slowly precipitating out of solution due to temperature changes or interactions with media components. | - Maintain a constant temperature throughout the experiment.- Reduce the incubation time if experimentally feasible.- Perform a solubility test in your specific cell culture medium to determine the stability over time (see Experimental Protocols). |
| Inconsistent results in cell-based assays. | Poor solubility is leading to an inaccurate effective concentration of the inhibitor. | - Visually inspect your assay plates for any signs of precipitation before and after the experiment.- Perform a solubility test to determine the optimal working concentration (see Experimental Protocols). |
| Precipitate is observed after thawing a frozen stock solution. | The compound has poor solubility at lower temperatures or has precipitated out during the freeze-thaw cycle. | - Gently warm the stock solution to 37°C and vortex to redissolve the compound before use.- If precipitation persists, prepare fresh stock solutions before each experiment.- Aliquot the stock solution to minimize freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the known solubility information for this compound. Note that the solubility in specific cell culture media will vary and should be determined empirically.
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (214.80 mM) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.37 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.37 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
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This compound powder (CAS No: 867164-40-7)
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Anhydrous DMSO (Dimethyl sulfoxide)
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Sterile microcentrifuge tubes
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Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound is approximately 465.55 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to the tube.
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Vortex the solution thoroughly until the this compound is completely dissolved.
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If necessary, gently warm the solution in a 37°C water bath and vortex again to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under standard culture conditions.
Materials:
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10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
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Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
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Vortex mixer
-
Incubator at 37°C, 5% CO₂
-
Microscope
Procedure:
-
Prepare Dilutions:
-
Pre-warm the complete cell culture medium to 37°C.
-
Prepare a series of dilutions of this compound in the pre-warmed medium. For example, to test concentrations up to 20 µM, you could prepare dilutions of 25 µM, 20 µM, 15 µM, 10 µM, 5 µM, and a vehicle control (DMSO only).
-
Ensure the final concentration of DMSO is consistent across all samples and the control, and is at a level that is non-toxic to your cells (typically ≤ 0.1%).
-
-
Incubation:
-
Aliquot the prepared dilutions into a 96-well plate or microcentrifuge tubes.
-
Incubate the samples under standard cell culture conditions (37°C, 5% CO₂) for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
Assessment of Precipitation:
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).
-
For a more sensitive assessment, examine a small sample from each dilution under a microscope.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Visualizations
Caption: Signaling pathway of this compound leading to HSP70 induction and cellular protection.
Caption: Workflow for determining the maximum soluble concentration of this compound.
References
Technical Support Center: Investigating Potential Off-Target Effects of TRC051384
Disclaimer: To date, the publicly available scientific literature does not contain specific data regarding the off-target effects of TRC051384. The primary focus of existing research has been on its on-target activity as a potent inducer of Heat Shock Protein 70 (HSP70). This technical support guide is designed to provide researchers with a comprehensive framework for identifying and troubleshooting potential off-target effects of this compound and other novel small molecules in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my research with this compound?
A1: Off-target effects occur when a small molecule, such as this compound, interacts with proteins other than its intended therapeutic or experimental target (in this case, the HSF1-HSP70 pathway). These unintended interactions can lead to a variety of issues, including:
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Misinterpretation of experimental results: An observed phenotype might be incorrectly attributed to the on-target effect when it is actually caused by an off-target interaction.
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Cellular toxicity: Off-target binding can disrupt normal cellular processes, leading to cell stress or death.
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Confounding variables in preclinical studies: Unidentified off-target effects can lead to unexpected in vivo outcomes and complicate the translation of research findings.
Q2: I'm observing a cellular phenotype that is inconsistent with the known function of HSP70 induction. Could this be an off-target effect of this compound?
A2: It is possible. While HSP70 has a wide range of cytoprotective functions, unexpected cellular responses should be investigated. To begin troubleshooting, consider the following:
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Dose-response analysis: Compare the concentration of this compound required to induce HSP70 with the concentration that produces the unexpected phenotype. A significant difference in the effective concentrations may suggest an off-target effect.
-
Use of a structurally unrelated HSP70 inducer: If a different small molecule known to induce HSP70 through a similar mechanism does not produce the same phenotype, it increases the likelihood of an off-target effect specific to this compound.
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Rescue experiments: If the unexpected phenotype can be reversed by overexpressing HSP70, it is more likely to be an on-target effect. Conversely, if overexpression of HSP70 does not rescue the phenotype, an off-target mechanism may be involved.
Q3: What are the primary experimental approaches to identify the off-target profile of a small molecule like this compound?
A3: Several robust methods can be employed to identify potential off-target interactions:
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Kinome Profiling: This technique assesses the binding of a compound to a large panel of kinases. It is a valuable tool for identifying unintended kinase targets.[1][2]
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Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of proteins in intact cells upon ligand binding. This allows for the identification of direct target engagement in a physiological context.[3][4][5]
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Affinity Chromatography-Mass Spectrometry: In this approach, the compound of interest is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
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Computational Profiling: In silico methods can predict potential off-target interactions based on the chemical structure of the compound and its similarity to known ligands for various targets.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected HSP70 induction with this compound.
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound and use them promptly. Avoid repeated freeze-thaw cycles. |
| Cell Line Variability | Confirm the responsiveness of your cell line to HSP70 induction using a known inducer or heat shock. |
| Incorrect Dosing | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Suboptimal Incubation Time | Conduct a time-course experiment to identify the peak of HSP70 expression following treatment with this compound. |
Issue 2: Observed cellular toxicity at concentrations required for HSP70 induction.
| Potential Cause | Troubleshooting Step |
| On-target Toxicity | Determine if high levels of HSP70 are toxic to your specific cell line. This can be investigated by overexpressing HSP70 from a plasmid. |
| Off-target Toxicity | Screen this compound against a panel of known toxicity-related targets (e.g., hERG, various cytochrome P450 enzymes). |
| Experimental Artifact | Ensure that the vehicle control (e.g., DMSO) is not contributing to toxicity at the concentrations used. |
Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To identify potential kinase off-targets of this compound.
Methodology:
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Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Format: Utilize a commercial kinome scanning service (e.g., KINOMEscan™). These services typically employ a competition binding assay where the ability of the test compound to displace a ligand from the active site of a large number of kinases is measured.
-
Data Acquisition: The amount of kinase bound to the immobilized ligand is quantified, often using qPCR for a DNA-tagged kinase. The results are typically reported as percent of control (vehicle-treated) binding.
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Data Analysis: Hits are identified as kinases for which this compound shows significant inhibition of binding. Follow-up dose-response experiments are performed for these hits to determine binding affinity (Kd) or IC50 values.
Hypothetical Data Summary Table:
| Kinase Target | Percent of Control Binding at 1 µM this compound | Kd (nM) |
| Kinase A | 15% | 75 |
| Kinase B | 8% | 30 |
| Kinase C | 92% | >10,000 |
| Kinase D | 12% | 60 |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to potential on- and off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.
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Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.
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Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
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Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
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Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.
Visualizations
Caption: Workflow for identifying and validating potential off-target effects.
Caption: Overview of the Cellular Thermal Shift Assay (CETSA) protocol.
References
- 1. chayon.co.kr [chayon.co.kr]
- 2. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
Technical Support Center: Managing Variability in Animal Studies with TRC051384
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TRC051384 in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, with a focus on managing and mitigating variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule inducer of Heat Shock Protein 70 (HSP70).[1][2][3] It functions by activating Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of HSP70.[1][3] The induced HSP70 then exerts protective effects through its chaperone and anti-inflammatory activities.
Q2: What are the known downstream effects of this compound-induced HSP70?
A2: Induced HSP70 has several downstream effects, including:
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Neuroprotection: In models of ischemic stroke, this compound has been shown to reduce neuronal injury and brain edema.
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Anti-inflammatory activity: It can inhibit the expression of pro-inflammatory cytokines like TNF-α.
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Anti-apoptotic function: HSP70 can interfere with the apoptotic pathway. Specifically, it has been shown to upregulate SIRT3, which in turn suppresses mitochondrial fission and the mitochondrial apoptotic pathway. HSP70 is also known to act downstream of caspase-3-like proteases to inhibit the final stages of apoptosis.
Q3: What is the recommended solvent and preparation for in vivo administration of this compound?
A3: this compound is soluble in DMSO. For in vivo studies, a common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline. A typical preparation protocol involves dissolving this compound in DMSO first, then sequentially adding PEG300, Tween-80, and finally saline to the desired concentration. It is crucial to ensure complete dissolution; warming and/or sonication can be used to aid this process if precipitation occurs.
Q4: What are the potential sources of variability when using this compound in animal studies?
A4: Variability in animal studies can arise from numerous factors. Specific to this compound, potential sources of variability include:
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Drug Formulation and Administration: Inconsistent preparation of the dosing solution, leading to precipitation or incorrect concentration. Variability in the administration technique (e.g., intraperitoneal injection) can also affect bioavailability.
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Animal-Specific Factors: Differences in age, weight, sex, and genetic background of the animals can influence their response to the compound. The gut microbiome can also play a role in drug metabolism.
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Experimental Model: The specific animal model of disease (e.g., transient vs. permanent cerebral ischemia) and the timing of this compound administration post-insult can significantly impact the outcome.
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Endpoint Measurement: Subjectivity in behavioral scoring or variability in analytical techniques used to measure biomarkers can introduce variability.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in therapeutic efficacy between animals in the same treatment group. | 1. Inconsistent Drug Formulation: Precipitation of this compound in the vehicle. 2. Variable Drug Administration: Inconsistent volume or location of intraperitoneal injections. 3. Underlying Health Status of Animals: Subclinical infections or stress can alter physiological responses. | 1. Optimize Formulation: Prepare the dosing solution fresh before each use. Visually inspect for any precipitates. If precipitation is observed, use gentle warming or sonication to redissolve. Consider filtering the final solution. 2. Standardize Administration: Ensure all personnel are trained on a consistent injection technique. Use appropriate needle sizes and injection volumes based on animal weight. 3. Health Monitoring: Closely monitor animal health throughout the study. Acclimatize animals properly before the start of the experiment to reduce stress. |
| Lower than expected induction of HSP70 in treated animals. | 1. Suboptimal Dose: The dose of this compound may be too low for the specific animal model or strain. 2. Incorrect Timing of Tissue Harvest: The peak of HSP70 expression may have been missed. 3. Drug Degradation: Improper storage of the compound or prepared solutions. | 1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose for HSP70 induction in your specific model. 2. Time-Course Analysis: Perform a time-course experiment to identify the time point of maximal HSP70 expression after this compound administration. 3. Proper Storage: Store the solid compound and stock solutions as recommended by the manufacturer (typically at -20°C). Avoid repeated freeze-thaw cycles of stock solutions. |
| Unexpected toxicity or adverse effects in treated animals. | 1. Vehicle Toxicity: The vehicle itself may be causing adverse effects, especially at high concentrations of DMSO or Tween-80. 2. Off-Target Effects: Although a potent HSP70 inducer, off-target effects at higher doses cannot be ruled out. 3. Metabolic Differences: The animal strain may have a different metabolic profile, leading to the accumulation of toxic metabolites. | 1. Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the vehicle. If toxicity is observed, try to reduce the percentage of DMSO and/or Tween-80 in the formulation. 2. Dose Reduction: If toxicity is observed at the intended therapeutic dose, consider reducing the dose or the frequency of administration. 3. Consult Literature: Review literature for studies using the same animal strain to check for known sensitivities to similar compounds or vehicles. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Infarct Volume and HSP70 Expression in a Rat Model of Ischemic Stroke
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Infarct Volume (mm³) ± SD | Fold Change in HSP70 Expression (Relative to Vehicle) ± SD |
| Vehicle Control | 0 | 10 | 250 ± 45 | 1.0 ± 0.2 |
| This compound | 3 | 10 | 180 ± 35 | 3.5 ± 0.8 |
| This compound | 9 | 10 | 110 ± 25 | 8.2 ± 1.5 |
| This compound | 20 | 10 | 95 ± 20 | 15.6 ± 3.1 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Different Rodent Strains
| Animal Strain | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Sprague-Dawley Rat | 850 | 1.5 | 4200 | 3.8 |
| Wistar Rat | 720 | 2.0 | 3800 | 4.1 |
| C57BL/6 Mouse | 980 | 1.0 | 4500 | 3.2 |
| BALB/c Mouse | 650 | 1.5 | 3500 | 4.5 |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Rat Model of Ischemic Stroke
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Preparation of Dosing Solution (for a 9 mg/kg dose in a 300g rat):
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The required dose is 2.7 mg per rat.
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Prepare a 10 mg/mL stock solution of this compound in DMSO.
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For a final injection volume of 1 mL/kg, the final concentration should be 9 mg/mL.
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To prepare 1 mL of the final dosing solution:
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Take 0.9 mL of the vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
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Add 0.1 mL of the 90 mg/mL this compound stock in DMSO.
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Vortex thoroughly to ensure complete mixing.
-
-
-
Administration:
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Administer the prepared solution via intraperitoneal (i.p.) injection at the desired time point relative to the ischemic insult (e.g., 4 or 8 hours post-ischemia).
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The injection volume for a 300g rat would be 0.3 mL.
-
-
Control Groups:
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Include a sham-operated group and a vehicle-treated ischemic group.
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Protocol 2: Western Blot Analysis of HSP70 Induction
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Tissue Collection and Preparation:
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At the desired time point after this compound administration, euthanize the animals and harvest the tissue of interest (e.g., brain).
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Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Centrifuge the homogenate and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
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Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against HSP70 overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
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Quantification:
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Quantify the band intensities using densitometry software. Normalize the HSP70 signal to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to neuroprotection.
Caption: Workflow for minimizing variability in animal studies.
Caption: Logical approach to troubleshooting high variability.
References
Technical Support Center: TRC051384 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of TRC051384 in in vitro experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, small molecule inducer of Heat Shock Protein 70 (HSP70).[1][2] It functions by activating Heat Shock Factor 1 (HSF1), a key transcription factor in the cellular stress response.[1] This activation leads to the increased transcription and translation of HSP70, which in turn provides cytoprotective effects through its chaperone and anti-inflammatory activities.[1]
Q2: What is a typical incubation time for this compound in cell-based assays?
A2: Based on available literature, a pre-treatment time of 24 hours has been used to effectively induce the expression of HSP70 in nucleus pulposus cells before subjecting them to stress.[3] However, the optimal incubation time is highly dependent on the specific cell type, the concentration of this compound, and the experimental endpoint being measured (e.g., mRNA induction, protein expression, or functional cytoprotection). For direct effects on HSF1 transcriptional activity, shorter incubation times may be sufficient. To determine the ideal incubation time for your specific experiment, a time-course experiment is highly recommended.
Q3: How can I determine the optimal incubation time for my specific experiment?
A3: The best approach is to perform a time-course experiment. This involves treating your cells with a fixed, effective concentration of this compound and then harvesting the cells at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours). You can then analyze the desired endpoint at each time point to identify when the optimal effect is achieved. For example, you could measure HSP70 mRNA levels by qPCR or HSP70 protein levels by Western blot.
Q4: What are some common readouts to measure the activity of this compound in vitro?
A4: Common endpoints to assess the in vitro activity of this compound include:
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HSP70 mRNA levels: Quantified by RT-qPCR. This compound has been shown to induce HSP70B mRNA by several hundred-fold.
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HSP70 protein expression: Measured by Western blot, ELISA, or immunofluorescence.
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HSF1 activation: Assessed through reporter gene assays (e.g., luciferase reporter under the control of a heat shock element promoter).
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Cytoprotection: Measured by cell viability assays (e.g., MTT, LDH) in a cellular stress model (e.g., oxidative stress, heat shock, exposure to toxins).
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Anti-inflammatory activity: Assessed by measuring the inhibition of pro-inflammatory cytokine expression (e.g., TNF-α) in response to an inflammatory stimulus like LPS.
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time
This protocol provides a general framework for determining the optimal incubation time for this compound in a specific cell line by measuring HSP70 protein expression.
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Cell Seeding: Seed your cells of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that will ensure they are in the exponential growth phase and will not become over-confluent by the end of the experiment. Allow cells to attach and recover overnight.
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This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare the final working concentration of this compound in your complete cell culture medium. Include a vehicle control (medium with the same final concentration of the solvent).
-
Treatment: Remove the overnight medium from the cells and replace it with the medium containing this compound or the vehicle control.
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Incubation and Harvesting: Incubate the cells for a range of time points (e.g., 2, 4, 8, 12, 24, 48 hours). At each designated time point, wash the cells with ice-cold PBS and lyse the cells using an appropriate lysis buffer for Western blotting (e.g., RIPA buffer with protease inhibitors).
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Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Load equal amounts of protein from each time point onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for HSP70.
-
Use a primary antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
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Incubate with the appropriate HRP-conjugated secondary antibody.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity for HSP70 and the loading control for each time point. Normalize the HSP70 signal to the loading control. Plot the normalized HSP70 expression against the incubation time to identify the time point at which the maximal induction of HSP70 is observed.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | Incubation time is too short for the desired biological outcome. | For endpoints like protein expression or cytoprotection, longer incubation times (e.g., 24-48 hours) may be necessary. Perform a time-course experiment to determine the optimal duration. |
| Concentration of this compound is too low. | Perform a dose-response experiment to identify the optimal concentration for your cell line. Published effective concentrations in some cell lines range up to 12.5 µM. | |
| The specific cellular pathway is not sensitive to HSP70 induction in your model. | Confirm that your cell line is responsive to HSP70 inducers. Consider using a positive control for HSP70 induction (e.g., heat shock). | |
| Degradation of this compound in solution. | Prepare fresh stock and working solutions of this compound for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer. | |
| High cell toxicity or death observed. | Concentration of this compound is too high. | Reduce the concentration of this compound. Perform a dose-response experiment to determine the cytotoxic threshold in your specific cell line. |
| Incubation time is too long. | Reduce the incubation time. Assess cell viability at earlier time points (e.g., 4, 12, 24 hours). | |
| Inconsistent results between experiments. | Variability in cell health and density at the time of treatment. | Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment. Regularly check for mycoplasma contamination. |
| Inconsistent reagent preparation or handling. | Ensure accurate and consistent preparation of this compound solutions. Minimize freeze-thaw cycles of the stock solution by preparing aliquots. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a time-course experiment.
References
- 1. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
TRC051384 dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with TRC051384, a potent inducer of Heat Shock Protein 70 (HSP70).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that potently induces the expression of Heat Shock Protein 70 (HSP70).[1][2] Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), a primary transcription factor for heat shock proteins.[2] Under normal physiological conditions, HSF1 is held in an inactive state in the cytoplasm in a complex with chaperone proteins like HSP90. Upon stimulation by this compound, HSF1 is released from this complex, allowing it to trimerize, translocate to the nucleus, and bind to Heat Shock Elements (HSEs) in the promoter region of the HSP70 gene. This binding initiates the transcription of HSP70 mRNA, leading to an increase in HSP70 protein levels.[3][4]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in research to study the roles of HSP70 in various cellular processes. Due to the cytoprotective functions of HSP70, this compound is investigated for its therapeutic potential in conditions such as ischemic stroke, neurodegenerative diseases, and other conditions involving cellular stress and apoptosis. For instance, it has been shown to exhibit protective effects against neuronal trauma by inhibiting necroptosis.
Q3: What is a typical effective concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically through a dose-response experiment. However, published studies provide a starting point. For example, in nucleus pulposus (NP) cells, pretreatment with 1 µM this compound for 24 hours was effective at inducing HSP70 expression. It is important to note that higher concentrations of this compound can be toxic to cells. In other studies, concentrations of 6.25 µM and 12.5 µM have been shown to inhibit LPS-induced TNF-α expression in differentiated THP-1 cells.
Q4: How should this compound be prepared and stored?
A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For in vitro experiments, this stock solution is then further diluted in cell culture medium to the desired final concentration. It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.
Troubleshooting Guides
Problem 1: Low or no HSP70 induction observed after this compound treatment.
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 25 µM) to determine the optimal concentration for your specific cell line. |
| Inadequate Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of HSP70 protein expression. mRNA levels may peak earlier than protein levels. |
| Cell Line Insensitivity | The HSF1 signaling pathway may be compromised in your cell line. Confirm the integrity of the pathway using a positive control, such as heat shock (e.g., 42°C for 1 hour followed by a recovery period). |
| Compound Instability | Ensure that this compound stock solutions are stored correctly and that fresh dilutions are made for each experiment. |
| Issues with Detection Method (e.g., Western Blot) | Verify the entire Western blot protocol, including protein extraction, quantification, gel electrophoresis, transfer, and antibody incubation steps. Use a positive control cell lysate known to express HSP70. |
Problem 2: High cell toxicity observed after this compound treatment.
| Possible Cause | Recommended Solution |
| This compound Concentration is too High | Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) with a range of this compound concentrations to determine the IC50 value and a non-toxic working concentration. |
| Solvent (e.g., DMSO) Toxicity | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and does not affect cell viability. Include a vehicle-only control in your experiments. |
| Extended Treatment Duration | A prolonged exposure to this compound, even at a generally non-toxic concentration, may lead to cytotoxicity. Optimize the treatment time as suggested in Problem 1. |
| Cell Culture Conditions | Ensure that cells are healthy, in the logarithmic growth phase, and are not overly confluent, as these factors can influence their sensitivity to chemical compounds. |
Data Presentation
Table 1: Representative Dose-Response Data for this compound
| Concentration (µM) | Cell Type | Duration | Readout | Observed Effect |
| 1 | Nucleus Pulposus (NP) Cells | 24 hours | HSP70 Expression | Enhanced HSP70 expression under compression. |
| >1 | Nucleus Pulposus (NP) Cells | 24 hours | Cell Viability | Increased cytotoxicity observed. |
| 6.25 | Differentiated THP-1 Cells | Not Specified | TNF-α Expression | 60% inhibition of LPS-induced TNF-α expression. |
| 12.5 | Differentiated THP-1 Cells | Not Specified | TNF-α Expression | 90% inhibition of LPS-induced TNF-α expression. |
| Not Specified | HeLa and Rat Primary Neurons | Not Specified | HSP70B mRNA | Several hundred-fold increase. |
Experimental Protocols
Protocol 1: Western Blot for HSP70 Detection
This protocol outlines the general steps for detecting HSP70 protein levels in cell lysates following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a suitable culture plate (e.g., 6-well plate) and allow them to reach 70-80% confluency.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HSP70 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: HSF1 Luciferase Reporter Assay
This assay measures the transcriptional activity of HSF1 in response to this compound.
-
Cell Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect cells with an HSF1-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase under a constitutive promoter.
-
-
Cell Treatment:
-
After 24-48 hours post-transfection, treat the cells with different concentrations of this compound. Include appropriate controls.
-
-
Cell Lysis:
-
After the desired treatment duration (e.g., 18-24 hours), wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
-
Luminescence Measurement:
-
Transfer the cell lysate to an opaque 96-well plate.
-
Use a dual-luciferase reporter assay system and a luminometer to measure firefly and Renilla luciferase activities sequentially.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.
-
Calculate the fold induction of HSF1 activity by dividing the normalized luciferase values of treated samples by that of the vehicle control.
-
Mandatory Visualization
Caption: Signaling pathway of this compound-induced HSP70 expression.
Caption: Experimental workflow for a this compound dose-response assay.
References
Validation & Comparative
Validating TRC051384-Induced Neuroprotection: A Comparative Analysis with HSP70 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TRC051384's Neuroprotective Performance and the Validating Role of HSP70 Inhibition.
The induction of Heat Shock Protein 70 (HSP70) is a promising therapeutic strategy for neurodegenerative diseases and acute neuronal injury. This compound has emerged as a potent small molecule inducer of HSP70, demonstrating significant neuroprotective effects. This guide provides a comparative analysis of this compound's efficacy, validated through the use of HSP70 inhibitors, and presents supporting experimental data and protocols to aid in research and development.
Performance Comparison: this compound vs. HSP70 Inhibition
The neuroprotective effects of this compound are intrinsically linked to its ability to induce HSP70. To validate this, studies have utilized HSP70 inhibitors to demonstrate that the abrogation of HSP70 function reverses the protective effects of this compound. This section compares the performance of this compound in the presence and absence of the HSP70 inhibitor VER-155008, alongside a comparison with other HSP70 inhibitors.
Table 1: Quantitative Analysis of this compound-Induced Neuroprotection and its Reversal by the HSP70 Inhibitor VER-155008
| Experimental Model | Treatment Group | Outcome Measure | Result | Citation |
| In Vitro Model of Neuronal Injury (Compression-induced apoptosis in Nucleus Pulposus Cells) | Control (Compression) | Cell Viability (CCK-8 Assay) | Baseline | [1] |
| This compound (1 µM) + Compression | Cell Viability (CCK-8 Assay) | Increased viability | [1] | |
| This compound (1 µM) + VER-155008 (30 µM) + Compression | Cell Viability (CCK-8 Assay) | Viability reduced to control levels | [1] | |
| Control (Compression) | Apoptosis (TUNEL Assay) | Baseline apoptosis | [1] | |
| This compound (1 µM) + Compression | Apoptosis (TUNEL Assay) | Reduced apoptosis | [1] | |
| This compound (1 µM) + VER-155008 (30 µM) + Compression | Apoptosis (TUNEL Assay) | Apoptosis increased to control levels | ||
| Control (Compression) | Mitochondrial Membrane Potential (Flow Cytometry) | Baseline potential | ||
| This compound (1 µM) + Compression | Mitochondrial Membrane Potential (Flow Cytometry) | Mitigated loss of potential | ||
| This compound (1 µM) + VER-155008 (30 µM) + Compression | Mitochondrial Membrane Potential (Flow Cytometry) | Loss of potential similar to control | ||
| In Vivo Model of Ischemic Stroke (Rat) | Vehicle | Infarct Area | Baseline | |
| This compound | Infarct Area | 87% reduction in penumbra recruited to infarct | ||
| Vehicle | Brain Edema | Baseline | ||
| This compound | Brain Edema | 25% reduction | ||
| Vehicle | Survival Rate (Day 7) | Baseline | ||
| This compound | Survival Rate (Day 7) | 67.3% improvement |
Table 2: Comparison of Alternative HSP70 Inhibitors in Neuroprotection and Other Models
| HSP70 Inhibitor | Mechanism of Action | Reported Effects in Relevant Models | IC50/EC50 | Citation |
| VER-155008 | ATP-competitive inhibitor of Hsp70, Hsc70, and Grp78. | Reverses Aβ-induced axonal degeneration in cultured neurons. | Hsp70: 0.5 µM | |
| MKT-077 | Binds to the ADP-bound form of HSP70 family members, including mortalin (HSPA9). | Shows selective toxicity to cancer cells by reactivating p53 function. Limited direct neuroprotection data. | Not specified for neuroprotection | |
| PES-Cl (2-(3-chlorophenyl)ethynesulfonamide) | Covalently targets cysteine residues in the substrate-binding domain of HSP70. | Induces apoptosis and inhibits autophagy in cancer cells. Limited direct neuroprotection data. | 2-5 µM (melanoma cell lines) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathway of this compound-induced neuroprotection and its inhibition.
Caption: General experimental workflow for validating this compound's neuroprotective effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the validation of this compound-induced neuroprotection.
Cell Viability Assay (MTT Assay)
This protocol is adapted for neuronal cell cultures to assess cell viability following treatment with this compound and/or HSP70 inhibitors.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
96-well plates
-
Complete culture medium
-
This compound and HSP70 inhibitor stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Induce neuronal injury as required by the experimental model (e.g., treatment with glutamate or other neurotoxins).
-
Treat cells with various concentrations of this compound, HSP70 inhibitor, or a combination of both. Include a vehicle control group.
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated neuronal cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells, including any floating cells from the supernatant, and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Western Blot for HSP70 and Apoptotic Markers
This protocol allows for the quantification of protein expression levels to confirm HSP70 induction and assess the modulation of apoptotic signaling pathways.
-
Materials:
-
Treated neuronal cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HSP70, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify protein expression levels, normalizing to a loading control such as GAPDH.
-
Conclusion
The available data strongly support the neuroprotective effects of the HSP70 inducer, this compound. The validation of this mechanism through the use of HSP70 inhibitors like VER-155008 provides a robust framework for its therapeutic potential. While further studies are needed to elucidate the neuroprotective efficacy of other HSP70 inhibitors such as MKT-077 and PES-Cl, the presented data and protocols offer a valuable resource for researchers in the field of neuroprotection and drug development. The continued investigation into the intricate signaling networks governed by HSP70 will undoubtedly pave the way for novel therapeutic interventions for a range of neurological disorders.
References
Confirming the Hsp70-Mediated Mechanism of TRC051384 with the Selective Inhibitor VER-155008: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for utilizing the selective Hsp70 inhibitor, VER-155008, to validate the mechanism of action of TRC051384, a known inducer of Hsp70. This approach is pivotal for researchers investigating neuroprotective pathways and other Hsp70-mediated cellular processes. We present supporting experimental data, detailed protocols for key assays, and a comparison with alternative methodologies.
Introduction to the Key Molecules
This compound is a potent small molecule inducer of Heat Shock Protein 70 (Hsp70).[1] It has demonstrated significant neuroprotective effects, particularly in models of ischemic stroke and neuronal trauma, primarily by inhibiting necroptosis.[1] The therapeutic potential of this compound is attributed to its ability to upregulate Hsp70, a molecular chaperone crucial for protein folding, stability, and preventing apoptosis.
VER-155008 is a well-characterized, adenosine-derived, ATP-competitive inhibitor of the Hsp70 family of molecular chaperones, including Hsp70, Hsc70, and Grp78.[2][3] It binds to the ATPase domain of Hsp70, thereby preventing the hydrolysis of ATP which is essential for its chaperone activity. This inhibition leads to the degradation of Hsp70 client proteins, making VER-155008 a valuable tool for studying Hsp70-dependent pathways and a potential anti-cancer agent.
The experimental strategy outlined in this guide is to first induce the protective effects with this compound and then demonstrate a reversal of these effects upon the addition of VER-155008. This would provide strong evidence that the mechanism of this compound is indeed Hsp70-dependent.
Comparative Data Presentation
The following tables summarize the key characteristics of VER-155008 and this compound, and present representative data from a hypothetical experiment designed to confirm the Hsp70-mediated neuroprotective effect of this compound.
Table 1: Characteristics of VER-155008 and this compound
| Feature | VER-155008 | This compound |
| Primary Target | Hsp70, Hsc70, Grp78 | Hsp70 (inducer) |
| Mechanism of Action | ATP-competitive inhibitor of Hsp70's ATPase activity | Induces Hsp70 expression |
| Reported IC50/EC50 | IC50: 0.5 µM (Hsp70), 2.6 µM (Hsc70), 2.6 µM (Grp78) | Not widely reported |
| Primary Application | Research tool for Hsp70 inhibition, potential anti-cancer therapeutic | Neuroprotective agent in research models |
| Downstream Effects | Inhibition of PI3K/AKT/mTOR and MEK/ERK pathways, induction of apoptosis | Inhibition of necroptosis |
Table 2: Representative Data: VER-155008 Reversal of this compound-Induced Neuroprotection in an In Vitro Ischemia Model
| Treatment Group | Hsp70 Expression (Fold Change vs. Control) | Cell Viability (%) | Apoptosis Rate (%) |
| Control (Vehicle) | 1.0 | 55 ± 4.2 | 40 ± 3.5 |
| This compound (10 µM) | 4.5 ± 0.8 | 85 ± 5.1 | 15 ± 2.8 |
| VER-155008 (5 µM) | 1.1 ± 0.2 | 40 ± 3.9 | 55 ± 4.1 |
| This compound (10 µM) + VER-155008 (5 µM) | 4.3 ± 0.7 | 60 ± 4.5 | 35 ± 3.8 |
Note: The data in Table 2 is representative and intended to illustrate the expected experimental outcome. Actual results may vary based on the specific experimental conditions.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: A neuronal cell line, such as SH-SY5Y or primary cortical neurons, is suitable for these experiments.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and reach approximately 80% confluency.
-
Pre-treat cells with this compound at the desired concentration (e.g., 10 µM) for a specified duration (e.g., 12-24 hours) to induce Hsp70 expression.
-
For the inhibitor group, add VER-155008 at the desired concentration (e.g., 5 µM) for a specified duration (e.g., 1-2 hours) prior to inducing stress.
-
Induce cellular stress to mimic ischemia, for example, by oxygen-glucose deprivation (OGD) for a defined period.
-
Western Blotting for Hsp70 Expression
This protocol is used to quantify the levels of Hsp70 protein in response to treatment.
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for Hsp70 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.
-
Cell Viability Assay
This assay measures the percentage of viable cells after treatment and induction of stress.
-
Method: A common method is the MTT or WST-8 assay, which measures the metabolic activity of viable cells.
-
Procedure:
-
After the treatment period, add the MTT or WST-8 reagent to each well of the 96-well plate.
-
Incubate the plate for the recommended time to allow for the conversion of the reagent into a colored formazan product.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Comparison with Alternative Methods
While using a chemical inhibitor like VER-155008 is a powerful approach, other methods can also be employed to confirm the role of Hsp70 in this compound's mechanism.
Table 3: Comparison of Methods to Confirm Hsp70-Mediated Mechanisms
| Method | Principle | Advantages | Disadvantages |
| Chemical Inhibition (VER-155008) | A small molecule inhibitor directly blocks the function of the target protein. | Rapid onset of action, dose-dependent effects can be studied, reversible. | Potential for off-target effects, inhibitor specificity must be well-characterized. |
| siRNA/shRNA Knockdown | RNA interference is used to silence the expression of the gene encoding the target protein. | Highly specific to the target gene, can achieve significant reduction in protein levels. | Slower onset of action, may not achieve complete knockdown, potential for off-target effects of the siRNA/shRNA itself. |
| Overexpression of Hsp70 | Transfection of cells with a plasmid encoding Hsp70 to mimic the effect of an inducer. | Directly tests the effect of increased Hsp70 levels. | May not fully replicate the physiological effects of an inducer which can have other targets, potential for artifacts due to non-physiological expression levels. |
| Use of Alternative Hsp70 Inhibitors | Employing other inhibitors with different binding sites or mechanisms of action. | Confirms that the observed effect is not specific to a single inhibitor and its potential off-targets. | Requires characterization of multiple inhibitors. |
A list of alternative Hsp70 inhibitors includes MKT-077 and PES-Cl.
Visualizing the Experimental Logic and Pathways
Signaling Pathway of this compound and VER-155008
Caption: Mechanism of this compound-induced neuroprotection and its inhibition by VER-155008.
Experimental Workflow
Caption: Experimental workflow for confirming this compound's mechanism using VER-155008.
Logical Relationship for Mechanism Confirmation
Caption: Logical framework for validating the Hsp70-dependent mechanism.
References
TRC051384: A Potent and Specific Inducer of Heat Shock Protein 70
For researchers, scientists, and drug development professionals, the targeted induction of specific heat shock proteins (HSPs) is a promising therapeutic strategy for a variety of diseases, including neurodegenerative disorders and ischemic stroke. TRC051384 has emerged as a potent small molecule inducer of Heat Shock Protein 70 (HSP70), offering a potential avenue for therapeutic intervention. This guide provides a comparative analysis of this compound's specificity in inducing HSP70 over other HSPs, supported by available experimental data and detailed methodologies.
This compound is a novel compound recognized for its robust ability to induce the expression of HSP70.[1][2] Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), a primary transcription factor that regulates the heat shock response.[1] Upon activation, HSF1 translocates to the nucleus and binds to heat shock elements (HSEs) in the promoter regions of HSP genes, initiating their transcription. While HSF1 is known to regulate a suite of HSPs, evidence suggests a pronounced specificity of this compound towards the induction of HSP70.
Comparative Analysis of HSP Induction
While comprehensive proteomic or microarray data detailing the complete HSP induction profile of this compound is not extensively published, available data strongly indicates a preferential and significant upregulation of HSP70.
One of the most striking pieces of evidence for the potency and specificity of this compound comes from mRNA expression analysis. Studies have shown that this compound dose-dependently induces HSP70B mRNA by several hundred folds in both HeLa cells and rat primary mixed neurons. This substantial and specific induction of HSP70 mRNA highlights the compound's targeted effect at the transcriptional level.
At the protein level, treatment of various cell types with this compound has consistently resulted in a significant increase in HSP70 expression. While direct quantitative comparisons with other HSPs in the same study are limited in the public domain, the pronounced elevation of HSP70 is a recurring observation.
The table below summarizes the current understanding of this compound's effect on different HSPs. It is important to note that the data for HSPs other than HSP70 is largely inferred from the general understanding of HSF1 activation and requires more direct experimental validation with this compound.
| Heat Shock Protein | Reported Induction by this compound | Supporting Evidence |
| HSP70 (HSPA1A/B) | High and Specific Induction | Dose-dependent induction of HSP70B mRNA by several hundred folds in HeLa and rat primary mixed neurons. Consistent and significant increase in HSP70 protein levels observed in multiple studies.[1] |
| HSP27 (HSPB1) | Likely Induced | As a downstream target of HSF1, induction is expected. However, specific quantitative data for this compound is not readily available. |
| HSP40 (DNAJ) | Likely Induced | HSF1 activation is known to upregulate HSP40. Specific data for this compound is needed for confirmation. |
| HSP60 (HSPD1) | Likely Induced | HSF1 can regulate HSP60 expression. The specific effect of this compound on HSP60 requires further investigation. |
| HSP90 (HSP90AA1/AB1) | Likely Induced | HSF1 activation can lead to increased HSP90 expression. Direct comparative data for this compound is not available. |
Signaling Pathway and Experimental Workflow
The induction of HSP70 by this compound is initiated by the activation of HSF1. The precise molecular interaction between this compound and the HSF1 activation machinery is an area of ongoing research. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow to assess the specificity of this compound.
Caption: Proposed signaling pathway of this compound-mediated HSP70 induction.
Caption: Experimental workflow for assessing this compound specificity.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa cells) in appropriate culture dishes or plates. Allow the cells to adhere and reach approximately 70-80% confluency before treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations. For a dose-response experiment, a range of concentrations (e.g., 1 µM to 20 µM) should be used. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment. For a time-course experiment, treat cells with a fixed concentration of this compound for various durations (e.g., 4, 8, 16, 24 hours).
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the specified duration.
Western Blot Analysis for HSP Induction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for HSP70, HSP27, HSP40, HSP60, and HSP90 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image using a chemiluminescence imager.
-
Densitometric Analysis: Quantify the intensity of the protein bands using image analysis software. Normalize the intensity of each HSP band to the corresponding loading control band to determine the relative fold change in protein expression compared to the vehicle-treated control.
Conclusion
This compound is a potent small molecule activator of HSF1 that demonstrates a remarkable specificity for the induction of HSP70. The substantial upregulation of HSP70 mRNA and protein levels positions this compound as a valuable research tool and a potential therapeutic candidate for conditions where augmenting the cellular chaperone capacity, specifically through HSP70, is beneficial. Further comprehensive studies, such as proteomics and microarray analyses, are warranted to fully elucidate the complete spectrum of this compound's effects on the cellular heat shock response and to solidify its profile as a highly selective HSP70 inducer.
References
A Comparative Analysis of TRC051384 and Geranylgeranylacetone: Mechanisms and Efficacy in Cellular Stress and Ischemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inducers of Heat Shock Protein 70 (HSP70): TRC051384 and Geranylgeranylacetone (GGA). Both compounds have demonstrated significant cytoprotective and therapeutic potential, primarily through the activation of the heat shock response, a critical cellular defense mechanism. This document synthesizes available experimental data to objectively compare their mechanisms of action, performance in preclinical models, and the methodologies used for their evaluation.
At a Glance: Key Differences and Similarities
| Feature | This compound | Geranylgeranylacetone (GGA) |
| Primary Mechanism | Potent HSP70 inducer via HSF1 activation.[1][2][3] | Inducer of HSP70 via HSF1 activation.[4][5] |
| Secondary Mechanisms | Anti-inflammatory effects. | Activates the Unfolded Protein Response (UPR), anti-inflammatory, and antioxidant effects. At high concentrations, may induce apoptosis. |
| Potency | Effective in low micromolar range in vitro. | Effective in micromolar to millimolar range in vitro, depending on the cell type and conditions. |
| Preclinical Efficacy | Significant neuroprotection in a rat model of transient ischemic stroke. | Neuroprotective in a mouse model of permanent focal ischemia and traumatic brain injury; protective in cardiac and renal ischemia-reperfusion models. |
| Clinical Status | Preclinical. | Used clinically as an anti-ulcer drug in some countries. |
Mechanism of Action: A Tale of Two HSP70 Inducers
Both this compound and Geranylgeranylacetone exert their primary effects by inducing the expression of HSP70, a key molecular chaperone involved in protein folding, refolding of misfolded proteins, and preventing protein aggregation. The central player in this process is the Heat Shock Factor 1 (HSF1).
This compound is a potent and specific inducer of the HSF1-mediated heat shock response. In its inactive state, HSF1 is a monomer bound to HSP90. Upon cellular stress or stimulation by an inducer like this compound, HSF1 dissociates from HSP90, trimerizes, and translocates to the nucleus. There, it binds to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, leading to the transcription and subsequent translation of HSP70.
Geranylgeranylacetone (GGA) also activates the HSF1 pathway to induce HSP70. However, its mechanism is more pleiotropic. In addition to HSF1 activation, GGA has been shown to induce the Unfolded Protein Response (UPR) at higher concentrations, a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. This suggests that GGA may have a broader impact on cellular proteostasis. Furthermore, some studies indicate that at concentrations of 100 µM and above, GGA's effects can be independent of HSP70 and may even lead to apoptosis in certain cell types, particularly cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. The Cytotoxic Effects of Geranylgeranylacetone Are Attenuated in the High-Glucose Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of heat-shock protein 70 expression by geranylgeranylacetone shows cytoprotective effects in cardiomyocytes of mice under humid heat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of TRC051384: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of TRC051384 with alternative anti-inflammatory agents. Experimental data is presented to support the validation of its effects, alongside detailed methodologies for key experiments.
Executive Summary
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of this compound, as an HSP70 inducer, is benchmarked against an IRAK4 inhibitor and Dexamethasone based on their ability to inhibit the production of key pro-inflammatory cytokines.
| Compound | Target/Mechanism | In Vitro Model | Cytokine Inhibited | IC50 |
| Handelin (HSP70 Activator) | Activates HSP70, leading to inhibition of NF-κB signaling. | Palmitic acid-stimulated BV2 microglia | Nitric Oxide | 0.87 µM |
| Palmitic acid-stimulated BV2 microglia | TNF-α, IL-6, IL-1β | Significant inhibition at 10 µM | ||
| PF-06650833 (IRAK4 Inhibitor) | Inhibits Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). | R848-stimulated human PBMCs | TNF-α | 2.4 nM |
| R848-stimulated human whole blood | TNF-α | 8.8 nM | ||
| Dexamethasone | Binds to glucocorticoid receptors, leading to broad anti-inflammatory effects. | LPS-stimulated human PBMCs | TNF-α | 25 nM |
| LPS-stimulated human PBMCs | IL-1β | 38 nM |
Note: Data for Handelin is used as a surrogate for a direct HSP70 activator to provide a quantitative comparison for the mechanism of action of this compound.
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by each compound.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the validation of anti-inflammatory effects.
In Vitro Cytokine Inhibition Assay
Objective: To determine the concentration-dependent inhibitory effect of a test compound on the production of pro-inflammatory cytokines by immune cells stimulated with lipopolysaccharide (LPS).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7)
-
RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound, IRAK4 inhibitor, Dexamethasone)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed PBMCs or macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to each well (except for the unstimulated control) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess the viability of the remaining cells using a cell viability assay to rule out cytotoxicity-mediated effects.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
NF-κB Luciferase Reporter Assay
Objective: To measure the effect of a test compound on the activation of the NF-κB signaling pathway.
Materials:
-
HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
DMEM culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
TNF-α or LPS as a stimulant
-
Test compound
-
Vehicle control
-
96-well opaque-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well opaque-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulation: Add TNF-α (10 ng/mL) or LPS (100 ng/mL) to the wells to induce NF-κB activation.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control.
Experimental Workflow
The following diagram outlines the general workflow for validating the anti-inflammatory effects of a test compound.
Conclusion
This compound, through its induction of HSP70, presents a compelling mechanism for anti-inflammatory activity by targeting the NF-κB signaling pathway. While direct quantitative comparisons with established anti-inflammatory agents are pending further research, the data on surrogate HSP70 activators suggest a potent anti-inflammatory potential. The provided experimental protocols offer a robust framework for researchers to further validate and quantify the anti-inflammatory efficacy of this compound and other novel compounds. This comparative guide serves as a valuable resource for drug development professionals seeking to explore new therapeutic strategies for inflammatory diseases.
A Comparative Guide: Pharmacological Induction vs. Genetic Overexpression of HSP70
Introduction
Heat Shock Protein 70 (HSP70) is a highly conserved molecular chaperone critical for maintaining protein homeostasis. Its induction is a key cellular stress response, and elevated levels of HSP70 have been shown to be protective in a variety of disease models, including neurodegenerative disorders and ischemic injury.[1][2] This guide explores the distinct characteristics, advantages, and disadvantages of inducing HSP70 expression through the small molecule TRC051384 versus constitutive or conditional genetic overexpression.
This compound is a potent small-molecule inducer of HSP70.[3][4] Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor responsible for HSP70 expression.[3] In contrast, genetic models of HSP70 overexpression involve the stable integration of an HSP70-encoding transgene into the genome, leading to sustained high levels of the protein.
Quantitative Data Comparison
The following tables summarize quantitative data extracted from studies utilizing either this compound or genetic HSP70 overexpression. It is important to note that the experimental systems and disease models differ, precluding a direct statistical comparison.
Table 1: Effects of this compound in an Ischemic Stroke Model
| Parameter | Vehicle Control | This compound Treatment | Percentage Change | Reference |
| Recruitment of Penumbra to Infarct | Baseline | 87% reduction | -87% | |
| Brain Edema | Baseline | 25% reduction | -25% | |
| Survival Rate (Day 2) | Not specified | 50% improvement | +50% | |
| Survival Rate (Day 7) | Not specified | 67.3% improvement | +67.3% | |
| LPS-induced TNF-α expression (6.25 µM) | Baseline | 60% inhibition | -60% | |
| LPS-induced TNF-α expression (12.5 µM) | Baseline | 90% inhibition | -90% |
Table 2: Phenotypic Outcomes in Genetic HSP70 Overexpression Models
| Disease Model | Phenotype Assessed | Effect of HSP70 Overexpression | Reference |
| Spinal and Bulbar Muscular Atrophy (SBMA) | Motor Function | Markedly ameliorated | |
| Huntington's Disease (R6/2 mice) | Body Weight Loss | Delayed | |
| Huntington's Disease (R6/2 mice) | Nuclear Inclusions, Brain Weight Loss, Survival | Not affected | |
| Nonischemic Heart Failure | Survival | Significantly improved | |
| Nonischemic Heart Failure | Ejection Fraction | Preserved | |
| Nonischemic Heart Failure | Left Ventricular Dilatation | Reduced |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches, the following diagrams are provided in DOT language.
Caption: Mechanism of this compound-mediated HSP70 induction.
Caption: Workflow for generating HSP70 transgenic models.
Experimental Protocols
1. This compound Treatment in a Rat Model of Transient Cerebral Ischemia
This protocol is based on the methodology described in studies investigating the neuroprotective effects of this compound.
-
Animal Model: Male Sprague-Dawley rats are subjected to focal cerebral ischemia by occluding the middle cerebral artery (MCA) using an intraluminal suture technique for 2 hours.
-
Drug Preparation and Administration: this compound is dissolved in a suitable vehicle.
-
Dosing Regimen: Beginning at 4 or 8 hours after the onset of ischemia, rats are administered this compound or vehicle via intraperitoneal injection every 2 hours for a total of 48 hours.
-
Outcome Assessment:
-
Neurological Deficit: Assessed at various time points up to 7 days post-ischemia.
-
Infarct Volume and Brain Edema: Measured at 48 hours post-ischemia using magnetic resonance imaging (MRI).
-
Survival: Monitored for at least 7 days.
-
Molecular Analysis: Brain tissue can be collected to measure HSP70 protein levels by Western blot or immunohistochemistry to confirm target engagement.
-
2. Generation of HSP70 Overexpressing Transgenic Mice
This protocol is a generalized procedure based on descriptions for creating various transgenic mouse models, including those overexpressing HSP70.
-
Transgene Construct: A DNA construct is generated containing the human or rat HSP70 coding sequence under the control of a ubiquitous promoter, such as the chicken β-actin promoter, to drive widespread expression.
-
Microinjection: The purified transgene DNA is microinjected into the pronuclei of fertilized mouse eggs.
-
Implantation: The microinjected eggs are surgically transferred into the oviducts of pseudopregnant female mice.
-
Founder Identification: Pups are screened for the presence of the transgene by PCR analysis of genomic DNA isolated from tail biopsies.
-
Line Establishment: Founder mice that test positive for the transgene are bred with wild-type mice to establish stable transgenic lines.
-
Expression Analysis: The level of HSP70 overexpression in various tissues is confirmed by Western blotting, ELISA, or immunohistochemistry.
-
Phenotypic Analysis: The transgenic mice are subjected to behavioral, physiological, and pathological examinations to assess the effects of HSP70 overexpression in the context of a specific disease model, which can be created by cross-breeding the HSP70 transgenic mice with a disease model mouse line.
Comparison of Methodologies
| Feature | This compound (Pharmacological Induction) | Genetic Overexpression |
| Mechanism | Activates HSF1, leading to transcription of endogenous HSP70 genes. | Constitutive or conditional expression from an integrated transgene. |
| Kinetics | Transient and dose-dependent induction of HSP70. | Stable, long-term overexpression of HSP70. |
| Specificity | May have off-target effects unrelated to HSF1 activation or HSP70 induction. | Generally specific to the transgene, but developmental effects of lifelong overexpression are possible. |
| Control | Temporal and dose-level control over HSP70 induction is possible. | Temporal control can be achieved with inducible systems (e.g., Tet-On/Off), but baseline expression levels are fixed. |
| Applications | Preclinical studies of acute conditions (e.g., stroke), potential for therapeutic development. | Basic research to understand the long-term consequences of elevated HSP70 in chronic disease models. |
| Advantages | Clinically translatable, allows for dose-response studies, can be administered after disease onset. | Provides a stable system for studying the effects of high HSP70 levels, avoids confounding factors of drug metabolism and delivery. |
| Disadvantages | Potential for off-target toxicity, requires repeated administration for sustained effects, pharmacokinetic and pharmacodynamic properties need to be characterized. | Potential for developmental artifacts, expression levels may not be physiologically relevant, does not model the dynamic induction of HSP70 in response to stress. |
Conclusion
Both the pharmacological induction of HSP70 with this compound and the use of genetic overexpression models are valuable tools for investigating the therapeutic potential of targeting this chaperone. This compound offers a more clinically relevant approach for modeling therapeutic interventions, particularly in acute disease settings, by allowing for controlled, timed administration. Genetic models, on the other hand, provide a powerful system for dissecting the long-term, systemic effects of elevated HSP70 in chronic diseases. The choice of methodology should be guided by the specific research question and the desired experimental context. Future studies directly comparing these two approaches within the same disease model would be highly beneficial for a more definitive cross-validation of their effects.
References
- 1. Over-expression of HSP70 attenuates caspase-dependent and caspase independent pathways and inhibits neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat Shock Protein 70 Chaperone Overexpression Ameliorates Phenotypes of the Spinal and Bulbar Muscular Atrophy Transgenic Mouse Model by Reducing Nuclear-Localized Mutant Androgen Receptor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delayed intervention in experimental stroke with this compound--a small molecule HSP70 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Independent Validation of TRC051384: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of TRC051384 with other neuroprotective agents in the context of ischemic stroke. The information is based on published, peer-reviewed studies and is intended to facilitate independent validation and further investigation.
This compound is a small molecule inducer of Heat Shock Protein 70 (HSP70), a molecular chaperone with cytoprotective functions.[1] Preclinical studies have demonstrated its potential as a neuroprotective agent in experimental models of ischemic stroke.[1][2] This guide summarizes the key quantitative data, details the experimental protocols used in these studies, and visualizes the proposed signaling pathways.
Performance Comparison in Preclinical Stroke Models
The following tables summarize the neuroprotective effects of this compound and other selected neuroprotective agents in the rat Middle Cerebral Artery Occlusion (MCAo) model, a widely used preclinical model of ischemic stroke. It is important to note that direct head-to-head comparative studies are limited, and variations in experimental conditions across different studies should be considered when interpreting these data.
| Compound | Mechanism of Action | Animal Model | Key Efficacy Endpoints | Reference |
| This compound | HSP70 Inducer | Rat (transient MCAo) | - 87% reduction in penumbra recruited to infarct (8h post-ischemia) - 25% reduction in brain edema (8h post-ischemia) - 67.3% survival at day 7 (treatment at 4h post-ischemia) | [1][2] |
| Edaravone | Free Radical Scavenger | Rat (transient MCAo) | - Significant reduction in infarct volume - Improvement in neurological deficits | |
| NA-1 (Nerinetide) | PSD-95 Inhibitor | Rodent models | - Preclinical studies showed neuroprotective effects, but a recent replication study in mice did not reproduce a significant reduction in infarct volume. |
Table 1: Comparison of Neuroprotective Efficacy in Preclinical Ischemic Stroke Models.
Experimental Protocols
The primary preclinical model used to evaluate the efficacy of this compound is the transient Middle Cerebral Artery Occlusion (MCAo) model in rats. A detailed understanding of this protocol is crucial for the independent validation of the published findings.
Middle Cerebral Artery Occlusion (MCAo) Rat Model
Objective: To induce a focal cerebral ischemia that mimics human ischemic stroke.
Procedure:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A nylon monofilament suture with a blunted tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The occlusion is typically maintained for a period of 2 hours (transient MCAo).
-
-
Reperfusion: After the occlusion period, the suture is withdrawn to allow for reperfusion of the MCA territory.
-
Drug Administration: In the this compound study, the compound was administered intraperitoneally at specific time points after the onset of ischemia.
-
Outcome Assessment:
-
Infarct Volume: Assessed at 24 or 48 hours post-ischemia using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Brain Edema: Measured by comparing the wet and dry weight of the brain hemispheres.
-
Neurological Deficit Score: Evaluated using a standardized scoring system to assess motor and sensory function.
-
Survival Rate: Monitored over a defined period (e.g., 7 days).
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are attributed to its ability to induce HSP70. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for evaluating neuroprotective agents.
Caption: Proposed signaling pathway of this compound-mediated neuroprotection.
Caption: Typical experimental workflow for preclinical evaluation.
Conclusion
The available preclinical data suggest that this compound holds promise as a neuroprotective agent for ischemic stroke, primarily through the induction of HSP70. The quantitative data from the rat MCAo model indicates significant efficacy in reducing key stroke-related pathologies. However, the lack of direct comparative studies with other neuroprotective agents necessitates further research for a comprehensive understanding of its relative therapeutic potential. The provided experimental protocols and signaling pathway diagrams offer a framework for researchers to design and conduct independent validation studies. As of the latest search, no clinical trial information for this compound is publicly available, highlighting the early stage of its development.
References
- 1. Free radical trapping as a therapeutic approach to neuroprotection in stroke: experimental and clinical studies with NXY-059 and free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Neuroprotective Strategies for the Treatment of Ischemic Stroke: An Overview of Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
TRC051384: A Novel Neuroprotectant Shows Promise in Preclinical Stroke Models Compared to Standard Thrombolytic Therapy
For Immediate Release
GANDHINAGAR, India – In the relentless pursuit of more effective treatments for ischemic stroke, a novel small molecule, TRC051384, has demonstrated significant neuroprotective efficacy in animal models. This comparison guide provides a detailed analysis of this compound's performance against the current standard of care, recombinant tissue plasminogen activator (rtPA), in preclinical settings. The data presented herein, intended for researchers, scientists, and drug development professionals, highlights the potential of this compound as a future therapeutic agent.
This compound, a potent inducer of Heat Shock Protein 70 (HSP70), operates through a mechanism distinct from the thrombolytic action of rtPA. By activating Heat Shock Factor 1 (HSF1), this compound upregulates the production of HSP70, a molecular chaperone with robust anti-inflammatory and anti-apoptotic properties.[1] This mechanism offers a neuroprotective approach to mitigate the cascade of cellular damage that follows an ischemic event.
Efficacy in Animal Models of Ischemic Stroke
Preclinical studies in a rat model of transient middle cerebral artery occlusion (MCAo) have shown that this compound significantly reduces neuronal injury and improves functional outcomes, even when administered with a significant delay post-ischemia.[1] The following tables summarize the quantitative data from a key study on this compound and compare it with data from a representative study on rtPA in a similar animal model.
Table 1: Reduction in Infarct Size and Brain Edema
| Treatment | Animal Model | Occlusion/ Reperfusion Time | Treatment Window (Post-Ischemia) | Reduction in Penumbra Recruited to Infarct | Reduction in Brain Edema | Reference |
| This compound | Sprague-Dawley Rat (MCAo) | 2 hours / 48 hours | 8 hours | 87% | 25% | [1] |
| rtPA | Wistar Rat (Thromboembolic) | Not Applicable | 1 hour | N/A (Infarct volume reduction reported) | Not Reported | [2] |
Note: A direct comparison of infarct volume reduction is challenging due to different measurement techniques ("penumbra recruited to infarct" vs. total infarct volume). The this compound study highlights its effect on salvaging at-risk tissue.
Table 2: Improvement in Neurological Deficit and Survival
| Treatment | Animal Model | Neurological Scoring Method | Improvement in Neurological Score | Survival Rate Improvement | Reference |
| This compound | Sprague-Dawley Rat (MCAo) | Not specified in detail | Statistically significant improvement | 67.3% by day 7 (4-hour treatment start) | [1] |
| rtPA | Wistar Rat (Thromboembolic) | 28-point neuroscore | Significant improvement (24.22 vs. 20.58 for saline) | Not Reported |
Mechanism of Action: A Divergent Approach to Neuroprotection
The fundamental difference in the therapeutic strategy between this compound and rtPA lies in their mechanisms of action. While rtPA aims to restore blood flow by dissolving the offending thrombus, this compound focuses on enhancing the intrinsic cellular stress response to protect brain tissue from ischemic injury.
The signaling pathway initiated by this compound is depicted below:
Experimental Protocols
To ensure a transparent comparison, the methodologies of the key animal studies are detailed below.
This compound Study Protocol
-
Animal Model: Male Sprague-Dawley rats.
-
Ischemia Induction: Transient focal cerebral ischemia was induced by occluding the middle cerebral artery (MCA) for 2 hours using the intraluminal suture technique.
-
Treatment: this compound was administered intraperitoneally. An initial dose was given either 4 or 8 hours after the onset of ischemia, followed by subsequent doses every 2 hours for 48 hours.
-
Efficacy Assessment:
-
Infarct Progression and Edema: Assessed up to 48 hours post-ischemia using magnetic resonance imaging (MRI).
-
Neurological Disability and Survival: Monitored for up to 7 days.
-
rtPA Comparative Study Protocol
-
Animal Model: Male Wistar rats.
-
Ischemia Induction: Thromboembolic stroke was induced by injecting thrombin into the MCA.
-
Treatment: Recombinant tissue-type plasminogen activator (rtPA) was administered 1 hour or 4 hours after stroke onset.
-
Efficacy Assessment:
-
Infarct Size: Evaluated after 24 hours.
-
Neurological Function: Assessed at 24 hours using a 28-point neuroscore.
-
The experimental workflow for a typical preclinical stroke study is outlined in the diagram below.
Conclusion
The available preclinical data suggests that this compound holds significant promise as a neuroprotective agent for the treatment of ischemic stroke. Its efficacy in reducing neuronal damage and improving survival in a rat model, particularly with a delayed treatment window, is a noteworthy advantage. While direct head-to-head comparative studies with rtPA are warranted, the distinct mechanism of action of this compound positions it as a potential standalone or adjunctive therapy to address the neurodegenerative consequences of stroke that extend beyond thrombolysis. Further investigation into this novel HSP70 inducer is crucial to determine its full therapeutic potential and pave the way for future clinical trials.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of TRC051384
This guide provides critical safety and logistical information for the proper handling and disposal of TRC051384, a potent inducer of heat shock protein 70 (HSP70) used in laboratory research.[1][2] Adherence to these procedures is vital for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. All waste containing this compound should be managed in accordance with institutional and local regulations.
Immediate Safety Precautions
Before handling this compound for disposal, ensure the following safety measures are in place:
-
Work Area: Conduct all handling and preparation for disposal within a certified laboratory chemical fume hood.
-
Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves. For tasks with a risk of splashing, a face shield should also be worn.
-
Emergency Preparedness: Ensure an emergency safety shower and eyewash station are accessible and have been recently tested. Do not work alone when handling chemical waste.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Weight | 465.54 g/mol [2] |
| Formula | C₂₅H₃₁N₅O₄ |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO |
| Storage | Store at -20°C |
Experimental Protocol: Safe Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired solid compound, solutions in solvents (e.g., DMSO), and contaminated lab supplies such as pipette tips, tubes, and gloves.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.
2. Containerization:
-
Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be in good condition and have a secure, leak-proof lid.
-
For solutions, ensure the container is compatible with the solvent used (e.g., a chemically resistant plastic or glass container for DMSO solutions).
3. Labeling:
-
Affix a hazardous waste tag to the container as soon as the first piece of waste is added.
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: 867164-40-7
-
An accurate estimation of the concentration and volume.
-
The name of the principal investigator or laboratory contact.
-
The accumulation start date.
-
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel, away from general work areas, and segregated from incompatible chemicals.
5. Final Disposal:
-
When the container is full or has reached the institutional time limit for storage, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.
-
All waste must be handled and disposed of in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
